Aldosterone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |
InChI Key |
PQSUYGKTWSAVDQ-NREATFFYSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])C=O)C(=O)CO |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Aldosterone-d4 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Aldosterone-d4 in research, with a primary focus on its critical role as an internal standard in quantitative mass spectrometry-based assays. Aldosterone, a key mineralocorticoid hormone, plays a central role in regulating blood pressure and electrolyte balance.[1] Its precise measurement is crucial for understanding various physiological and pathological states, including primary aldosteronism, a common cause of secondary hypertension.[2][3][4] This guide will detail the methodologies, present quantitative data, and illustrate the workflows and pathways pertinent to the use of this compound in advancing our understanding of aldosterone's function.
Core Application: An Internal Standard for Accurate Quantification
This compound is a deuterated analog of aldosterone, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principle of its application lies in the technique of stable isotope dilution, where a known quantity of the labeled standard is added to a biological sample at the beginning of the analytical process.
Because this compound is chemically and physically almost identical to endogenous aldosterone, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled aldosterone by the mass spectrometer. This allows for the correction of any sample loss during processing and compensates for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of aldosterone concentrations in complex biological matrices like plasma and serum. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis.
Quantitative Data for Aldosterone Quantification using this compound
The following tables summarize key quantitative parameters from various published LC-MS/MS methods that utilize this compound as an internal standard. These parameters are crucial for researchers developing and validating their own quantitative assays.
Table 1: Mass Spectrometry Parameters for Aldosterone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |
| Aldosterone | 359.0 | 189.1 | |
| Aldosterone-d7 | 366.0 | 194.1 |
Note: While the prompt focuses on this compound, some literature uses other deuterated forms like Aldosterone-d7. The principles of their use are identical.
Table 2: Typical Concentrations and Performance Metrics in Aldosterone Assays
| Parameter | Value | Unit | Method Reference |
| This compound Internal Standard Concentration | 10 | ng/mL | |
| This compound Spiking Solution | 500 | pg/mL | |
| Calibration Curve Range | 1 - 2500 | pg/mL | |
| Calibration Curve Range | 42 - 4161 | pmol/L | |
| Lower Limit of Quantification (LLOQ) | 1 | pg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.04 | nmol/L | |
| Inter-assay Precision (%RSD) | <10 | % | |
| Intra-assay Precision (%RSD) | <10 | % | |
| Method Recovery | 95 - 113 | % | |
| Mean Recovery | 89.6 | % |
Experimental Protocols: A Step-by-Step Overview
The precise quantification of aldosterone using this compound as an internal standard involves a multi-step workflow. The following is a generalized protocol based on common practices described in the literature.
1. Sample Preparation:
-
Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., 200 µL of plasma).
-
Protein Precipitation: Proteins in the sample are precipitated to release the aldosterone. This is often achieved by adding a solvent like acetonitrile or a zinc sulfate-methanol solution.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE column (e.g., Oasis MAX) for further purification and concentration of the analyte. The column is washed, and the aldosterone and this compound are then eluted.
2. Liquid Chromatography (LC):
-
The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
The analytes are separated on a C18 or similar reversed-phase column using a gradient of mobile phases, typically water and methanol or acetonitrile. This separation is crucial to remove other interfering substances from the sample matrix.
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both aldosterone and this compound are monitored (as detailed in Table 1).
-
The ratio of the peak area of the endogenous aldosterone to the peak area of the this compound internal standard is used to calculate the concentration of aldosterone in the original sample, based on a calibration curve prepared with known concentrations of aldosterone.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of aldosterone in human plasma by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating the role of aldosterone synthesis on adrenal cell fate [frontiersin.org]
Aldosterone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and experimental applications of Aldosterone-d4. This compound is the deuterated form of aldosterone, a key mineralocorticoid steroid hormone. Its primary application in research and clinical settings is as an internal standard for the accurate quantification of endogenous aldosterone using mass spectrometry-based methods. This document details its physicochemical characteristics, provides an exemplary experimental protocol for its use, and outlines the biological signaling pathways of its non-labeled counterpart, aldosterone.
Core Chemical Properties and Structure
This compound is structurally identical to aldosterone, with the exception of four hydrogen atoms being replaced by deuterium isotopes. This isotopic labeling results in a higher molecular weight, which allows it to be distinguished from unlabeled aldosterone by mass spectrometry, while maintaining nearly identical chemical and physical properties.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₄D₄O₅ | [1][2][3][4][5] |
| Molecular Weight | 364.47 g/mol | |
| Unlabeled CAS Number | 52-39-1 | |
| Appearance | Colorless to light yellow liquid | |
| Synonyms | Reichstein X-d4, 18-Oxocorticosterone-d4, Electrocortin-d4 |
The structure of this compound, with deuterium labeling, is depicted below.
References
Synthesis and Characterization of Aldosterone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Aldosterone-d4, a crucial internal standard for the accurate quantification of aldosterone in biological matrices. This document outlines a detailed synthetic pathway, comprehensive characterization protocols, and expected analytical data to ensure the identity, purity, and stability of this compound for use in regulated bioanalysis.
Introduction
Aldosterone is the primary mineralocorticoid hormone, playing a critical role in regulating blood pressure and electrolyte balance.[1] Accurate measurement of its concentration in plasma and serum is vital for the diagnosis and management of various endocrine disorders, including primary aldosteronism.[2] Due to its low physiological concentrations, sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its quantification.[2]
Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS assays.[] this compound, with deuterium atoms incorporated into its molecular structure, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[] This guide details a proposed synthetic route and a comprehensive characterization workflow for this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a commercially available steroid precursor. A plausible synthetic route is outlined below, focusing on the introduction of deuterium atoms at specific, stable positions within the aldosterone molecule.
Proposed Synthetic Pathway
The proposed synthesis starts with cortisone and involves a series of chemical transformations to introduce deuterium atoms and build the final aldosterone structure.
Caption: Proposed synthetic pathway for this compound starting from cortisone.
Experimental Protocol for Synthesis
Step 1: Protection of Cortisone
-
Objective: To selectively protect the C3 and C20 carbonyl groups of cortisone to prevent side reactions in subsequent steps.
-
Procedure:
-
Dissolve cortisone in a suitable solvent such as toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting protected cortisone by column chromatography.
-
Step 2: Introduction of C4-C5 Double Bond
-
Objective: To create an enone system which will direct the deuteration.
-
Procedure:
-
Dissolve the protected cortisone in a suitable solvent.
-
Treat with a dehydrating agent to introduce the double bond.
-
Monitor the reaction by TLC.
-
Work up the reaction and purify the product.
-
Step 3: Catalytic Deuteration
-
Objective: To introduce deuterium atoms across a double bond.
-
Procedure:
-
Dissolve the enone intermediate in a suitable solvent (e.g., ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to an atmosphere of deuterium gas (D2) at a specified pressure.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the deuterated intermediate.
-
Step 4: Deprotection and Further Modifications
-
Objective: To remove the protecting groups and perform necessary hydroxylations.
-
Procedure: This multi-step process involves acidic hydrolysis to remove the protecting groups, followed by stereoselective hydroxylation reactions to introduce the necessary hydroxyl groups on the steroid backbone.
Step 5: Final Conversion to this compound
-
Objective: To perform the final chemical transformations to yield this compound.
-
Procedure: The final step involves the enzymatic or chemical oxidation of the C18 methyl group to an aldehyde, yielding this compound. Purification is typically achieved by preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
The following workflow ensures a thorough characterization of the final product.
Caption: Workflow for the characterization of synthesized this compound.
Physicochemical Properties
The following table summarizes the expected physicochemical properties of this compound.
| Property | Expected Value |
| Chemical Formula | C₂₁H₂₄D₄O₅ |
| Molecular Weight | 364.47 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~166 °C (similar to unlabeled) |
| Specific Rotation [α]D | Expected to be similar to unlabeled aldosterone |
Spectroscopic and Chromatographic Data
3.3.1. Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS)
-
Expected Results: The HRMS data should confirm the elemental composition and the isotopic enrichment. The mass spectrum should show a molecular ion peak corresponding to the deuterated compound.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Infuse the solution directly into the mass spectrometer.
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Analyze the full scan data to determine the accurate mass of the molecular ion.
-
| Parameter | Expected Value |
| Ionization Mode | ESI+ |
| Accurate Mass | [M+H]⁺ = 365.2255 (calculated for C₂₁H₂₅D₄O₅⁺) |
| Isotopic Purity | ≥ 98% |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR
-
Expected Results: The ¹H NMR spectrum is expected to show the absence of signals at the positions where deuterium has been incorporated. The ¹³C NMR spectrum will show signals for all 21 carbon atoms, with those bonded to deuterium potentially showing altered multiplicity or coupling. The data should be compared to the known spectra of unlabeled aldosterone.
-
Experimental Protocol:
-
Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process the data and assign the signals based on comparison with unlabeled aldosterone spectra and 2D NMR experiments (e.g., COSY, HSQC).
-
Predicted ¹H NMR Spectral Data (in CDCl₃, based on unlabeled aldosterone with expected signal loss)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.7 | s | H-4 |
| Signals absent | - | Deuterated positions |
| Other steroid signals | - | Consistent with structure |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~200 | C-3 |
| ~210 | C-20 |
| Other steroid signals | Consistent with structure |
3.3.3. High-Performance Liquid Chromatography (HPLC)
-
Technique: Reversed-Phase HPLC with UV detection
-
Expected Results: A single major peak should be observed, indicating high chemical purity.
-
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Inject the solution onto a C18 reversed-phase column.
-
Elute with a gradient of water and acetonitrile.
-
Monitor the eluent at a suitable UV wavelength (e.g., 240 nm).
-
Calculate the purity based on the peak area percentage.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Time-dependent gradient from 30% to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Expected Purity | ≥ 98% |
Elemental Analysis
-
Technique: Combustion Analysis
-
Expected Results: The elemental composition should be in close agreement with the theoretical values for C₂₁H₂₄D₄O₅.
| Element | Theoretical % |
| Carbon | 69.20 |
| Hydrogen | 6.64 |
| Deuterium | 2.21 |
Application in Quantitative Bioanalysis
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of aldosterone in biological samples such as plasma or serum.
LC-MS/MS Method Parameters
The following table provides typical parameters for an LC-MS/MS method using this compound.
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Water with 0.1% formic acid and Methanol |
| Ionization | ESI+ |
| MRM Transition (Aldo) | e.g., m/z 361.2 -> 333.2 |
| MRM Transition (Aldo-d4) | e.g., m/z 365.2 -> 337.2 |
Sample Preparation Protocol for Bioanalysis
-
Spiking: Add a known amount of this compound internal standard solution to the biological sample (e.g., plasma).
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction on the supernatant to further clean up the sample.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and scientists in drug development and clinical diagnostics, ensuring the production and use of a high-quality internal standard for reliable bioanalytical results. Adherence to these guidelines will facilitate the accurate quantification of aldosterone, contributing to a better understanding and management of endocrine and cardiovascular diseases.
References
The Gold Standard: Aldosterone-d4 as an Internal Standard in Quantitative Mass Spectrometry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accurate quantification of endogenous molecules like aldosterone is paramount for clinical diagnostics, pharmaceutical development, and metabolic research. The gold standard for achieving this accuracy is isotope dilution mass spectrometry (IDMS), a technique where a stable isotope-labeled version of the analyte serves as an internal standard to correct for variations throughout the analytical process. This technical guide provides an in-depth exploration of the mechanism of action of Aldosterone-d4, a widely used internal standard, and offers practical insights into its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of this compound is isotope dilution. A known quantity of this deuterium-labeled internal standard is added to a biological sample at the very beginning of the analytical workflow.[1] Because this compound is chemically identical to the endogenous, unlabeled aldosterone, it is assumed to behave identically during every subsequent step, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[1] This co-processing ensures that any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally.
The mass spectrometer, however, can easily differentiate between the native aldosterone and the heavier this compound due to the mass difference imparted by the four deuterium atoms. Quantification is therefore not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the signal from the endogenous aldosterone to that of the known amount of added this compound.[1] This ratiometric measurement provides a highly accurate and precise determination of the analyte's concentration, effectively compensating for matrix effects and procedural inconsistencies.
Visualizing the Isotope Dilution Workflow
The following diagram illustrates the typical workflow for quantifying aldosterone using this compound as an internal standard.
The Chemical Distinction: Aldosterone vs. This compound
The key difference between aldosterone and its d4-labeled counterpart lies in the substitution of four hydrogen atoms with deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to mimic the behavior of the native analyte. However, the resulting mass shift is readily detectable by the mass spectrometer.
Quantitative Parameters for this compound Assays
The following table summarizes key quantitative parameters from various published LC-MS/MS methods that utilize this compound as an internal standard. These parameters are crucial for method development and validation.
| Parameter | Aldosterone | This compound | Reference |
| Precursor Ion (m/z) | 361.2 | 365.4 | [2] |
| Product Ion (m/z) (Quantifier) | 315.2 | 319.1 | [2] |
| Product Ion (m/z) (Qualifier) | 97.2 | 347.2, 96.8 | |
| Linearity Range | 1 - 2500 pg/mL | - | |
| 20 - 2000 pg/mL | - | ||
| 50 - 6500 pmol/L | - | ||
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | - | |
| 10 pg/mL | - | ||
| 50 pmol/L | - | ||
| Inter-assay Precision (%CV) | < 8% | - | |
| < 15% | - | ||
| 4.1% - 6.8% | - | ||
| Recovery | > 97.7% | - | |
| 100.07% - 102.05% | - |
Detailed Experimental Protocol: A Synthesized Approach
This section provides a detailed, synthesized experimental protocol for the quantification of aldosterone in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the cited literature.
1. Materials and Reagents:
-
Aldosterone certified reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE)
-
Zinc sulfate solution (0.1 M in 50% methanol)
-
Phosphoric acid (0.05% v/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or Supported Liquid Extraction (SLE) plates
2. Sample Preparation:
-
Spiking: To 200 µL of plasma sample, add a precise volume of this compound internal standard solution (e.g., 15 µL of 10 ng/mL solution).
-
Protein Precipitation (if applicable): Add 200 µL of 0.1 M zinc sulfate solution in methanol and 450 µL of 0.05% phosphoric acid. Vortex for 90 seconds and centrifuge at 18,000 x g for 10 minutes.
-
Extraction:
-
Solid Phase Extraction (SPE): Condition an SPE column with methanol and water. Load the supernatant from the protein precipitation step. Wash the column with appropriate solutions (e.g., 0.05% phosphoric acid, 0.1% ammonia in methanol/water). Elute aldosterone with a suitable solvent (e.g., methanol-water solution).
-
Supported Liquid Extraction (SLE): After adding the internal standard, dilute the plasma sample with water and apply to the SLE plate. Elute with methyl-tert-butyl ether (MTBE).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., CORTECS, 2.1 x 100 mm, 1.6 µm).
-
Mobile Phase: A gradient of methanol and water is typically employed.
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both aldosterone and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier ions of both aldosterone and this compound.
-
Calculate the peak area ratio of aldosterone to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of aldosterone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship of Isotope Dilution
The following diagram illustrates the logical relationship that underpins the principle of isotope dilution mass spectrometry.
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of aldosterone in complex biological matrices. Its mechanism of action, rooted in the robust principle of isotope dilution mass spectrometry, allows researchers and clinicians to overcome the challenges of sample loss and matrix effects that can plague other analytical methods. By understanding the core principles, leveraging detailed experimental protocols, and adhering to rigorous validation, professionals in drug development and clinical research can confidently generate high-quality data for their critical applications.
References
The Role of Aldosterone-d4 in Advancing Research on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of the RAAS is implicated in a multitude of cardiovascular and renal diseases, making it a primary target for therapeutic intervention. Accurate and precise measurement of its key components, particularly aldosterone, is paramount for both clinical diagnostics and drug development. This technical guide provides an in-depth exploration of the role of Aldosterone-d4, a stable isotope-labeled analog of aldosterone, in the robust and reliable study of the RAAS.
This compound serves as an indispensable tool, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use significantly enhances the accuracy and precision of aldosterone quantification by correcting for variability in sample preparation and instrument response. This guide will detail the structure of the RAAS, the principles behind stable isotope dilution mass spectrometry, comprehensive experimental protocols for aldosterone quantification using this compound, and a summary of relevant quantitative data.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a complex, multi-organ system involving the kidneys, liver, lungs, adrenal glands, and blood vessels.[1][2][3] Its activation is initiated by a drop in blood pressure or fluid volume, leading to the release of renin from the kidneys.[4][5] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts several effects, including stimulating the adrenal cortex to produce and release aldosterone. Aldosterone then acts on the kidneys to promote sodium and water retention, thereby increasing blood volume and pressure.
The Role of this compound in Quantitative Analysis
The accurate measurement of endogenous aldosterone is challenging due to its low physiological concentrations and the presence of interfering substances in biological matrices. Immunoassays, while widely used, can suffer from cross-reactivity with other steroids. LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
The use of a stable isotope-labeled internal standard, such as this compound, is central to the reliability of LC-MS/MS methods. This compound is chemically identical to endogenous aldosterone but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (endogenous aldosterone) and the internal standard.
By adding a known amount of this compound to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous aldosterone. The ratio of the analytical signal of the endogenous aldosterone to that of the this compound is used for quantification. This ratiometric measurement corrects for variations that would otherwise lead to inaccurate results.
Experimental Protocols
The quantification of aldosterone in biological samples using this compound and LC-MS/MS involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for common sample preparation techniques.
Sample Preparation
The goal of sample preparation is to extract aldosterone from the biological matrix (e.g., serum, plasma, urine) and remove interfering substances. The choice of method depends on the sample volume, required sensitivity, and laboratory workflow.
1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT but is more labor-intensive.
-
To 500 µL of serum or plasma, add the this compound internal standard.
-
Add 2.5 mL of an organic solvent such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound internal standard, followed by 200 µL of 0.1 M zinc sulfate in 50% methanol and 450 µL of 0.05% phosphoric acid. Mix well and centrifuge.
-
Cartridge Conditioning: Condition a C18 or a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interferences, for example, 1 mL of 5% methanol in water.
-
Elution: Elute aldosterone and this compound with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of aldosterone using this compound as an internal standard. Parameters may vary depending on the specific instrumentation and desired sensitivity.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2mM ammonium fluoride |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 2mM ammonium fluoride |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | A gradient elution is typically used to separate aldosterone from other endogenous compounds. |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Source Temperature | 125 - 150 °C |
| Desolvation Temperature | 250 - 600 °C |
| Capillary Voltage | 2.4 - 3.0 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for Aldosterone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aldosterone (Quantifier) | 359.2 | 189.3 | ~25 |
| Aldosterone (Qualifier) | 359.2 | 331.3 | ~15 |
| This compound (Quantifier) | 363.0 | 190.2 | ~25 |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of highly sensitive and precise analytical methods. The following table summarizes typical performance characteristics of LC-MS/MS assays for aldosterone.
Table 4: Summary of Quantitative Performance Data from Various Studies
| Parameter | Range of Reported Values | Reference(s) |
| Calibration Range | 1 - 5000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 1 - 50 pg/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
This compound in Pharmacokinetic and Metabolic Studies
While the primary role of this compound is as an internal standard, stable isotope-labeled compounds are also powerful tools for in vivo pharmacokinetic and metabolic studies. By administering this compound to a subject, it can be used as a tracer to follow the metabolic fate of aldosterone in the body. This allows researchers to study:
-
Rate of aldosterone clearance: By monitoring the disappearance of this compound from the bloodstream over time.
-
Metabolic pathways: By identifying and quantifying deuterated metabolites of aldosterone in urine and plasma.
-
Effects of drugs on aldosterone metabolism: By comparing the pharmacokinetic profile of this compound with and without a co-administered drug.
These studies provide valuable insights into the dynamics of the RAAS and how they are altered in disease states or by therapeutic interventions. The use of stable isotopes like deuterium is advantageous over radioactive isotopes as they are non-radioactive and safe for human studies.
Conclusion
This compound is a cornerstone in modern research of the renin-angiotensin-aldosterone system. Its application as an internal standard in LC-MS/MS methods has revolutionized the ability to accurately and precisely quantify aldosterone in complex biological matrices. This has led to a better understanding of the role of the RAAS in health and disease and has been instrumental in the development of new therapeutics. The potential for its use as a tracer in pharmacokinetic and metabolic studies further extends its utility, offering a powerful tool to investigate the dynamic nature of the RAAS in vivo. This technical guide provides a comprehensive overview of the principles and methodologies that underscore the critical role of this compound for researchers, scientists, and drug development professionals working in this important field.
References
- 1. The effects of antimineralocorticoids on synthesis of aldosterone metabolites in target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic derivatives of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone metabolism in rat renal tissue in vitro. Formation of lipid soluble metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Aldosterone-d4 for Researchers and Drug Development Professionals
Introduction
Aldosterone-d4 is a stable isotope-labeled analog of the mineralocorticoid hormone aldosterone. Its application as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for achieving accurate and precise measurements of aldosterone in complex biological matrices. This technical guide provides an in-depth overview of this compound, including a comparative analysis of suppliers and their purity specifications, detailed experimental protocols for its use and quality control, and a fundamental explanation of the principles behind its application.
This compound: Supplier and Purity Specifications
The selection of a high-quality this compound standard is paramount for the integrity of analytical data. Key quality attributes for researchers to consider are chemical purity and isotopic purity (or isotopic enrichment). Chemical purity refers to the percentage of the compound that is this compound, free from other chemical entities. Isotopic purity indicates the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four), which is critical for minimizing cross-talk with the unlabeled analyte signal in mass spectrometry.
Below is a summary of prominent suppliers of this compound and their publicly available purity specifications. Researchers are encouraged to request a certificate of analysis (CoA) for lot-specific details.
| Supplier | Catalog Number (Example) | Chemical Purity | Isotopic Purity / Enrichment | Notes |
| Sigma-Aldrich | 802883 | ≥97% (CP) | ≥98 atom % D | Often supplied as a solution in acetonitrile. |
| Cambridge Isotope Laboratories (CIL) | DLM-10472 | 97% | 98% | Labeled at positions 9, 11, 12, 12-d4. |
| MedchemExpress (MCE) | HY-113313S2 | 99.30% | Not specified | Purity value may represent overall purity; CoA is recommended for detailed isotopic distribution. |
| LGC Standards | TRC-A514703 | Not specified | Not specified | Product of Toronto Research Chemicals (TRC). A comprehensive CoA is provided with purchase. |
| Veeprho | DVE001044 | Not specified | Not specified | Specializes in impurity reference standards; detailed CoA available upon request.[1][2][3][4] |
| Gentaur | GNT-ST-28223 | Not specified | Not specified | Product information is limited on the website; direct inquiry is necessary.[5] |
The Principle of Isotope Dilution Mass Spectrometry
This compound is integral to the isotope dilution method, a gold standard for quantitative mass spectrometry. This technique relies on the addition of a known amount of the stable isotope-labeled standard to a sample prior to any processing steps. The labeled standard is nearly chemically and physically identical to the endogenous analyte (unlabeled aldosterone), so it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.
The following diagram illustrates the logical relationship in the isotope dilution method:
Caption: Logical flow of the isotope dilution method using this compound.
Experimental Protocols
Quality Control of this compound Standard
Upon receiving a new lot of this compound, it is best practice to perform quality control checks to verify its identity, purity, and concentration.
Objective: To confirm the integrity of the this compound internal standard.
Methodology:
-
Mass Spectrometric Verification:
-
Prepare a dilute solution of the this compound standard in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.
-
Confirm the presence of the correct precursor ion for this compound (e.g., m/z 365.2 for [M+H]⁺).
-
Assess the isotopic distribution to confirm the enrichment of the d4 species and identify the presence of d0, d1, d2, or d3 isotopologues. The d4 peak should be the most abundant by a significant margin (typically >95%).
-
-
Chromatographic Purity:
-
Analyze the this compound standard by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS in full scan mode.
-
Evaluate the chromatogram for the presence of any impurity peaks. Chemical purity is typically determined by the peak area percentage of the main peak.
-
-
Concentration Verification:
-
If the standard is received as a solution, its concentration can be verified by preparing a calibration curve from a well-characterized solid this compound and analyzing the received solution against this curve.
-
Quantitative Analysis of Aldosterone in Human Serum by LC-MS/MS
The following is a generalized protocol for the determination of aldosterone in serum. Specific parameters will need to be optimized for the instrument and column used.
Materials:
-
Aldosterone certified reference standard
-
This compound internal standard
-
Human serum samples, calibrators, and quality controls (QCs)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid or ammonium fluoride (for modifying mobile phase)
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges/plates
-
Methyl-tert-butyl ether (MTBE) or other suitable extraction solvent
Methodology:
-
Preparation of Standards and Internal Standard Spiking Solution:
-
Prepare stock solutions of aldosterone and this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
From the aldosterone stock, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-5000 pg/mL).
-
Prepare a working solution of this compound (e.g., 1 ng/mL) to be used for spiking all samples.
-
-
Sample Preparation (Supported Liquid Extraction Example):
-
To 100 µL of serum sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Load the mixture onto an SLE plate/cartridge and wait for 5 minutes for the sample to absorb.
-
Elute the analytes with an appropriate organic solvent (e.g., 1 mL of MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 80:20 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system with a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate aldosterone from other endogenous components (e.g., start at 20% B, ramp to 95% B).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for aldosterone (e.g., m/z 361.2 → 333.2) and this compound (e.g., m/z 365.2 → 337.2).
-
-
Data Analysis:
-
Integrate the peak areas for both the aldosterone and this compound MRM transitions.
-
Calculate the peak area ratio (Aldosterone/Aldosterone-d4) for all samples.
-
Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.
-
Determine the concentration of aldosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for this analytical process is visualized below:
Caption: Experimental workflow for quantifying aldosterone in serum.
This compound is an indispensable tool for the accurate quantification of aldosterone in clinical and research settings. The success of any analysis hinges on the quality of the internal standard and the robustness of the analytical method. By carefully selecting a supplier with documented high purity and by implementing rigorous quality control and validated experimental protocols, researchers can achieve reliable and reproducible results, advancing our understanding of aldosterone's role in health and disease.
References
A Technical Guide to the Stability and Storage of Aldosterone-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Aldosterone-d4. As a deuterated internal standard, the integrity of this compound is paramount for accurate quantification of aldosterone in clinical and research settings. This document synthesizes available data on its stability under various conditions, outlines experimental protocols for stability testing, and visualizes key concepts to ensure the reliability of analytical data.
Core Concepts in this compound Stability
This compound is a stable isotope-labeled version of aldosterone, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature for use as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stability of this internal standard is critical, as its degradation can lead to inaccurate quantification of the target analyte, aldosterone.
The deuterium labels in commercially available this compound are strategically placed in non-exchangeable positions to prevent the loss or exchange of deuterium with hydrogen from the solvent, which would compromise its use as a reliable internal standard.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions are recommended by manufacturers and supported by stability data.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical and microbial degradation. |
| Light Exposure | Protect from light | Corticosteroids can be susceptible to photodegradation. |
| Container | Tightly sealed, appropriate for the solvent | Prevents solvent evaporation and contamination. |
| Solvent | Typically Acetonitrile or Methanol | This compound is often supplied in these solvents. |
Note: Always refer to the manufacturer's certificate of analysis for specific storage instructions for a particular lot of this compound.
Stability Data Summary
While comprehensive forced degradation studies specifically on this compound are not extensively published, data from studies on unlabeled aldosterone in biological matrices and general knowledge of corticosteroid stability provide valuable insights. The following tables summarize available quantitative stability data.
Table 2: Stability of Aldosterone in Feline Serum
| Condition | Duration | Analyte Concentration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | Low, Medium, High QC levels | Within ±15% of nominal values[1] |
| 4°C | 5 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |
| 4°C | 7 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |
| -20°C | 5 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |
| -20°C | 7 days | Low, Medium, High QC levels | Within ±15% of nominal values[1] |
| Freeze-Thaw | 3 cycles (-20°C to Room Temp) | Low, Medium, High QC levels | Within ±15% of nominal values |
This data is for unlabeled aldosterone in a biological matrix and serves as a proxy for the stability of the core molecule.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard practices for forced degradation studies.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1 µg/mL stock solution of this compound in methanol or acetonitrile. Store this solution at -20°C in a tightly sealed, light-protected container.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for the stability studies.
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to accelerate the chemical degradation of the substance to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Mix an aliquot of this compound working solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the initial solvent to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of this compound working solution with an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix an aliquot of this compound working solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample and dilute it to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and an aliquot of the working solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Sample at defined time intervals and, for the solid sample, dissolve in the initial solvent before analysis.
-
-
Photostability:
-
Expose an aliquot of the this compound working solution to a controlled light source (e.g., a photostability chamber with a UV lamp) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Sample both the exposed and control solutions at defined time intervals for analysis.
-
Analytical Method
A validated stability-indicating analytical method, typically LC-MS/MS, is required to separate and quantify this compound and its potential degradation products.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water with a modifier like ammonium fluoride is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any identified degradation products should be monitored.
Visualizations
Factors Affecting this compound Stability
Experimental Workflow for a Forced Degradation Study
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the reviewed literature, corticosteroids can undergo several types of reactions under stress conditions:
-
Hydrolysis: The hemiacetal structure of aldosterone may be susceptible to opening under certain pH conditions.
-
Oxidation: The aldehyde and hydroxyl groups are potential sites for oxidation, which can be induced by oxidizing agents or through auto-oxidation. Aldosterone itself is known to induce the production of reactive oxygen species, which could contribute to its degradation.
-
Photodegradation: Corticosteroids can absorb UV light, leading to photochemical reactions. These can include Norrish type I and II photorearrangements of the carbonyl groups and reactions mediated by reactive oxygen species generated during irradiation.
Conclusion and Best Practices
The stability of this compound is crucial for its function as a reliable internal standard in quantitative bioanalysis. Based on the available data, the following best practices are recommended:
-
Strict Adherence to Storage Conditions: Always store this compound solutions at -20°C and protect them from light.
-
Use of Freshly Prepared Working Solutions: For optimal accuracy, prepare working solutions fresh from a properly stored stock solution.
-
Monitor for Degradation: In long-running studies, it is advisable to periodically re-verify the concentration and purity of the this compound stock solution.
-
Method Validation: Any analytical method using this compound should be validated for specificity and stability, including an assessment of potential interference from degradation products.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their this compound standards, leading to more accurate and reliable analytical results.
References
Commercial Sources and Technical Applications of High-Purity Aldosterone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity deuterated aldosterone (Aldosterone-d4), a critical internal standard for accurate quantification in research and clinical settings. This document summarizes key product specifications from various suppliers and outlines a typical experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a stable isotope-labeled analog of aldosterone, the primary mineralocorticoid hormone. Its use as an internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response in quantitative bioanalysis. The high purity of the deuterated standard is paramount for achieving accurate and reproducible results in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Commercial Availability of High-Purity this compound
A number of reputable suppliers offer high-purity this compound for research and pharmaceutical applications. The following table summarizes the key specifications of this compound products available from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current product information and to request certificates of analysis for detailed purity data.
| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Concentration/Formulation |
| Sigma-Aldrich | Aldosterone-9,11,12,12-d4 solution | ≥98 atom % D | ≥97% (CP) | 100 µg/mL in acetonitrile |
| Veeprho | This compound | Not specified | Not specified | Not specified |
| MedchemExpress | This compound | Not specified | Not specified | Not specified |
| Gentaur | This compound / GNT-ST-28223 | Not specified | Not specified | Not specified |
| Clinisciences | This compound / RM-A150544 | Not specified | Not specified | Available in 10mg, 25mg, 50mg, 100mg pack sizes |
| LGC Standards | This compound / TRC-A514703 | Not specified | Not specified | Neat |
| IsoSciences | d4-Aldosterone | Not specified | Not specified | 100 µg/mL stock solution |
Experimental Workflow: this compound as an Internal Standard in LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of aldosterone in a biological sample using this compound as an internal standard. This method is widely adopted for its high sensitivity and specificity.[2]
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Methodological Considerations
When utilizing deuterated standards such as this compound, it is crucial to consider potential issues like isotopic exchange. For aldosterone, deuterium labels can be in base-sensitive positions, and exposure to basic conditions may lead to the exchange of deuterium with protons from the solvent, compromising the accuracy of the results.[3] Therefore, careful optimization of sample preparation and chromatographic conditions is necessary to ensure the stability of the labeled internal standard throughout the analytical process.
Conclusion
High-purity this compound is a readily available and indispensable tool for the accurate quantification of aldosterone in various biological matrices. The selection of a suitable commercial source should be based on a thorough evaluation of the product's specifications and the supplier's quality control documentation. By implementing a validated analytical workflow, researchers can achieve reliable and reproducible data for their studies in endocrinology, pharmacology, and clinical diagnostics.
References
The Role of Aldosterone-d4 in Advancing Biomarker Studies for Primary Aldosteronism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism (PA) is the most prevalent cause of secondary hypertension and is characterized by the autonomous production of aldosterone from the adrenal glands.[1] Accurate measurement of aldosterone is crucial for the diagnosis and management of this condition. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized aldosterone quantification, offering superior specificity and sensitivity compared to traditional immunoassays.[2][3] A key component in the robustness of these assays is the use of a stable isotope-labeled internal standard, with Aldosterone-d4 being a frequently utilized analogue. This technical guide provides an in-depth overview of the application of this compound in LC-MS/MS-based biomarker studies for primary aldosteronism, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological and procedural workflows.
The Gold Standard: Isotope Dilution LC-MS/MS
The use of this compound is central to the isotope dilution LC-MS/MS method, which is considered the gold standard for steroid analysis.[4] In this technique, a known quantity of this compound is added to the biological sample (e.g., serum or plasma) at the beginning of the sample preparation process.[5] Because this compound is chemically identical to endogenous aldosterone but has a different mass due to the presence of four deuterium atoms, it co-elutes with the analyte during chromatography. The mass spectrometer can differentiate between the two based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from endogenous aldosterone to that of the this compound internal standard, precise and accurate quantification can be achieved, as any sample loss during extraction and processing will affect both the analyte and the internal standard equally.
Quantitative Performance of this compound Based LC-MS/MS Assays
The analytical performance of LC-MS/MS methods for aldosterone quantification using a deuterated internal standard is well-documented. These assays consistently demonstrate high sensitivity, specificity, and reproducibility. Below are tables summarizing key quantitative performance characteristics from various studies.
Table 1: Performance Characteristics of Aldosterone LC-MS/MS Assays Using a Deuterated Internal Standard
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Internal Standard | This compound | Not Specified | Aldosterone-d7 | This compound |
| Linearity Range | 10–5000 pg/mL | 20–2000 pg/mL | Not Specified | 1-2500 pg/mL |
| Lower Limit of Quantification (LOQ) | 10 pg/mL | 10 pg/mL | 10 pmol/L (3.6 pg/mL) | 1 pg/mL |
| Limit of Detection (LOD) | Not Specified | 5 pg/mL | 5 pmol/L (1.8 pg/mL) | Not Specified |
| Inter-assay Coefficient of Variation (CV) | Not Specified | 2.20–3.97% | 4.8-7.0% | < 8% |
| Intra-assay Coefficient of Variation (CV) | Not Specified | Not Specified | 2.6-4.0% | < 8% |
| Mean Recovery | >97.7% | 100.07–102.05% | Not Specified | Not Specified |
| Matrix Effects | < 4% | Not Specified | Not Specified | Not Significant |
Table 2: Mass Spectrometric Parameters for Aldosterone and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Aldosterone | 361.2 | 315.1 | |
| Aldosterone-d7 | 368.5 | 323.3 | |
| Aldosterone | 361.2 | 315.2 | |
| This compound | 365.4 | 319.1 |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of aldosterone in human serum or plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Aldosterone analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium fluoride
-
Phosphate-buffered saline (PBS)
-
Double charcoal-stripped serum (for calibration curve and quality controls)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and ether)
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of serum or plasma, add a known concentration of this compound solution (e.g., 5 µL of a 500 pg/mL solution).
-
Protein Precipitation: Add an organic solvent such as acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent like MTBE. Vortex to extract the steroids into the organic layer. Separate the layers and evaporate the organic solvent to dryness.
-
Supported Liquid Extraction (SLE): Dilute the sample with water containing the internal standard and apply to an SLE cartridge. Elute the analytes with an organic solvent like MTBE.
-
-
Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., a mixture of methanol and water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol, often with an additive like ammonium fluoride to improve ionization.
-
Flow Rate: Dependent on the column dimensions and system, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both aldosterone and this compound.
-
Visualizing Key Pathways and Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Its dysregulation is a hallmark of primary aldosteronism.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Experimental Workflow for Aldosterone Quantification using this compound
This diagram illustrates the step-by-step process from sample collection to data analysis in an LC-MS/MS assay for aldosterone.
Caption: LC-MS/MS experimental workflow for aldosterone measurement.
Diagnostic Workflow for Primary Aldosteronism
The diagnosis of primary aldosteronism involves a multi-step process, starting with screening and followed by confirmatory testing and subtype classification.
Caption: Diagnostic algorithm for primary aldosteronism.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays has significantly enhanced the accuracy and reliability of aldosterone measurement for the diagnosis and study of primary aldosteronism. This technical guide has provided a comprehensive overview of the quantitative performance, experimental protocols, and relevant workflows associated with this methodology. As research continues to advance, the precise quantification enabled by isotope dilution LC-MS/MS will remain a cornerstone in the investigation of primary aldosteronism and the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical diagnostic value of liquid chromatography-tandem mass spectrometry method for primary aldosteronism in patients with hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Methodological & Application
Quantitative Analysis of Aldosterone in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aldosterone in human plasma, utilizing Aldosterone-d4 as an internal standard.
Introduction
Aldosterone is a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance. Accurate measurement of its plasma concentrations is crucial in the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension. While immunoassays have traditionally been used, LC-MS/MS is now considered the gold standard due to its superior specificity and sensitivity, minimizing interferences from structurally related steroids.[1] This application note describes a robust LC-MS/MS method for the reliable quantification of aldosterone in human plasma for research and clinical applications.
Experimental Protocols
Materials and Reagents
-
Aldosterone certified reference standard
-
This compound (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium fluoride
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX) or protein precipitation plates
Sample Preparation
A critical step in the accurate quantification of aldosterone is the effective removal of plasma proteins and other interfering substances. Several methods can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE is often preferred for its cleanliness and efficiency.
Protocol: Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood in K2EDTA tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.[2] Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: To 200 µL of plasma sample, add 15 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).[2]
-
Protein Precipitation (Optional but Recommended): Add 200 µL of a zinc sulfate solution in methanol (1:1 v/v) to the plasma sample to precipitate proteins.[2] Vortex for 90 seconds and centrifuge at 18,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MAX, 30 µm) with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interferences, for example, 200 µL of 0.05% phosphoric acid, followed by a mixture of 0.1% ammonia in methanol/water (1:9 v/v), and finally with pure water.
-
Elution: Elute the aldosterone and internal standard from the cartridge with 50 µL of a methanol/water solution (7:3 v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.5 mM ammonium fluoride |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 30 µL |
| Column Temperature | 50°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Aldosterone: e.g., m/z 359 -> 189 (quantifier), 359 -> 297 (qualifier) |
| This compound: e.g., m/z 363 -> 190 | |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 600°C |
Gradient Elution Program:
A typical gradient would start with a low percentage of organic mobile phase (Methanol), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
Method Validation
The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Quantitative Data
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, CV < 20% | 10 pg/mL |
| Precision (Intra- and Inter-day CV%) | < 15% (20% at LLOQ) | < 10% |
| Accuracy (Recovery %) | 85-115% (80-120% at LLOQ) | 97.7% - 102.05% |
| Matrix Effect | CV < 15% | < 4% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable for 28 days at -20°C |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of aldosterone in plasma using LC-MS/MS.
Caption: Experimental workflow for aldosterone quantification.
Method Development Logic
The development of a robust LC-MS/MS method follows a logical progression of optimization steps.
Caption: Logical flow of LC-MS/MS method development.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of aldosterone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for a wide range of research and clinical applications where accurate aldosterone measurement is critical.
References
Application Notes: Quantification of Serum Aldosterone using Aldosterone-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of aldosterone, a key mineralocorticoid hormone, is crucial for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for aldosterone quantification due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[4] The use of a stable isotope-labeled internal standard, such as Aldosterone-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This document provides a detailed protocol for the quantification of aldosterone in human serum using this compound as an internal standard with a validated LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Aldosterone certified reference material (e.g., Merck, Sigma-Aldrich)
-
This compound internal standard (e.g., IsoSciences)
-
LC-MS/MS grade methanol, acetonitrile, water, and methyl-t-butyl ether (MtBE)
-
Ammonium fluoride
-
Phosphoric acid
-
Zinc sulfate
-
Phosphate-buffered saline (PBS)
-
Double charcoal-stripped human serum (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution Plate) or Supported Liquid Extraction (SLE) plates
Sample Preparation
Several methods can be employed for the extraction of aldosterone from serum. The choice of method may depend on the desired sample throughput, cleanliness of the final extract, and available laboratory equipment.
Method 1: Protein Precipitation (PPT)
-
To 10 µL of serum sample, add 5 µL of this compound internal standard solution (e.g., 500 pg/mL in water/methanol 1:1 v/v).
-
Add 30 µL of acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge at 10,000 x g.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Supported Liquid Extraction (SLE)
-
Add the this compound internal standard to the serum samples.
-
Load the samples onto the SLE plate and wait for them to be absorbed.
-
Elute the analyte and internal standard with methyl-t-butyl ether (MtBE).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Method 3: Liquid-Liquid Extraction (LLE)
-
To the serum samples, add the this compound internal standard.
-
Extract the aldosterone and internal standard with methyl tert-butyl ether (MtBE).
-
Separate the organic layer.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the dried extract in mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium fluoride to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
MRM Transitions:
The specific MRM transitions for aldosterone and the internal standard should be optimized on the instrument being used. Commonly reported transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldosterone | 361.2 | 315.2 (Quantifier) |
| 361.2 | 97.2 (Qualifier) | |
| This compound | 365.4 | 319.1 (Quantifier) |
Note: The exact m/z values may vary slightly depending on the specific deuterated standard used (e.g., d7-aldosterone would have different transitions).
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for aldosterone quantification using this compound as an internal standard.
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2500 pg/mL |
| 50 - 6500 pmol/L | |
| 42 - 4161 pmol/L | |
| Linearity (r²) | >0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
Specific reported precision values include total imprecision between 4.1% and 6.8% for concentrations between approximately 50 and 1000 pmol/L.Another study reported total CVs of 7.0% and 4.8% at aldosterone concentrations of 45.4 and 1080 pmol/L, respectively.
Table 3: Sensitivity
| Parameter | Value |
| Limit of Quantification (LOQ) | 1 pg/mL |
| 10 pmol/L | |
| 5 pg/mL | |
| Limit of Detection (LOD) | 5 pmol/L |
Experimental Workflow Diagram
Caption: Workflow for the quantification of aldosterone in serum using this compound as an internal standard by LC-MS/MS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of aldosterone in serum. The detailed protocols and performance characteristics presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this essential bioanalytical assay in their laboratories. The high sensitivity of modern LC-MS/MS systems allows for the use of low sample volumes, making it applicable for studies with limited sample availability, such as in pediatric or small animal research.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Aldosterone-d4 Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the preparation of urine samples for the quantification of aldosterone, using aldosterone-d4 as an internal standard, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Aldosterone is a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance.[1][2] Its measurement in urine is a key diagnostic tool for conditions such as primary aldosteronism, a common cause of secondary hypertension.[1][3][4] In urine, aldosterone is present in both its free form and as conjugated metabolites, primarily aldosterone-18-glucuronide. To accurately quantify total aldosterone, a hydrolysis step is necessary to cleave the glucuronide conjugate.
This protocol outlines a robust and reliable method for the preparation of urine samples, including enzymatic hydrolysis followed by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for purification and concentration of the analyte prior to LC-MS/MS analysis. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in extraction efficiency, ensuring accurate quantification.
Experimental Protocols
Materials and Reagents
-
Aldosterone and this compound reference standards
-
Beta-glucuronidase from Helix pomatia or a recombinant source
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Collection and Storage
Collect 24-hour urine specimens. To ensure stability, the urine should be refrigerated during collection. A preservative such as boric acid can be added. For long-term storage, freeze the urine samples at -20°C or lower.
Internal Standard Spiking
Prior to any sample processing, add a known concentration of this compound internal standard solution to each urine sample, calibrator, and quality control sample. This is crucial to compensate for any loss of aldosterone during the subsequent hydrolysis and extraction steps.
Enzymatic Hydrolysis of Aldosterone Glucuronide
This step is essential to cleave the glucuronide moiety from aldosterone-18-glucuronide, allowing for the measurement of total aldosterone.
Protocol:
-
Pipette 1 mL of urine into a glass test tube.
-
Add the this compound internal standard.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Gently vortex the mixture.
-
Incubate the sample at 37°C for 16 hours (overnight) or use a rapid genetically modified glucuronidase for a shorter incubation time.
Sample Extraction
Following hydrolysis, the sample must be cleaned up and the aldosterone concentrated. Two common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE offers high recovery and cleaner extracts. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a wide range of compounds, including steroids. A simplified 3-step protocol can be utilized with this type of sorbent.
Protocol:
-
Load: Directly load the hydrolyzed urine sample onto the Oasis HLB SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the aldosterone and this compound with 1 mL of methanol or acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LLE is a classic extraction technique that is also effective for aldosterone.
Protocol:
-
To the hydrolyzed urine sample, add 5 mL of ethyl acetate or methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at approximately 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 1-4) with a fresh portion of the organic solvent for maximum recovery and pool the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are now ready for analysis by LC-MS/MS. The following are typical parameters; however, they should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 or similar reversed-phase column (e.g., Waters Acquity HSS PFP 1.8 µm, 2.1x50 mm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A suitable gradient to separate aldosterone from other endogenous components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for aldosterone. |
| Multiple Reaction | Monitor the precursor to product ion transitions for both aldosterone and this compound. |
| Monitoring (MRM) | Aldosterone: e.g., m/z 359.2 → 331.1 this compound: e.g., m/z 363.2 → 335.2 (adjust based on specific deuteration) |
| Collision Energy | Optimize for maximum signal intensity. |
| Cone Voltage | Optimize for maximum signal intensity. |
Data and Performance Characteristics
The following tables summarize typical performance data for the analysis of aldosterone in urine using methods similar to the ones described.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 2000 pg/mL (r > 0.999) |
| Limit of Quantification (LOQ) | 0.04 nmol/L for plasma, 6.65 nmol/L for urine |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | 4.5 - 8.6% |
| Recovery | Within 100% ± 10% |
Table 2: Comparison of Extraction Methods
| Extraction Method | Pros | Cons |
| Solid-Phase Extraction (SPE) | High recovery, cleaner extracts, amenable to automation. | Higher cost of consumables. |
| Liquid-Liquid Extraction (LLE) | Low cost, simple procedure. | Can be more labor-intensive, may result in emulsions. |
Conclusion
The described protocols for enzymatic hydrolysis followed by either Solid-Phase Extraction or Liquid-Liquid Extraction provide a robust and reliable framework for the preparation of urine samples for the quantification of aldosterone using this compound as an internal standard. The choice between SPE and LLE will depend on the specific laboratory's throughput needs, budget, and desired level of extract cleanliness. Proper validation of the chosen method is essential to ensure accurate and precise results for clinical and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Enzymatic Hydrolysis Method for Urine Aldosterone Quantification: A Case for Reassessing Clinical Cut-Offs of Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
supported liquid extraction protocol using Aldosterone-d4
An overview of a robust and efficient method for the quantitative analysis of Aldosterone-d4 in human plasma is detailed below. This application note provides a comprehensive protocol using Supported Liquid Extraction (SLE) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and professionals in the drug development field, offering high analyte recovery and reduced matrix effects.
Introduction
Aldosterone is a steroid hormone crucial in the regulation of blood pressure through its effect on the renin-angiotensin-aldosterone system.[1][2] Accurate and precise quantification of aldosterone levels is essential for the diagnosis and management of various conditions, including primary aldosteronism.[2][3] Traditional methods for aldosterone analysis, such as radioimmunoassays, can be hampered by a lack of specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique due to its high sensitivity and specificity.
Sample preparation is a critical step in the LC-MS/MS workflow. Supported Liquid Extraction (SLE) offers a streamlined and efficient alternative to conventional techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SLE minimizes the risk of emulsion formation, reduces sample preparation time, and is amenable to automation. This protocol utilizes this compound as an internal standard to ensure accurate quantification.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and analysis of this compound from human plasma samples.
Materials and Reagents:
-
Human plasma
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Ammonium fluoride
-
ISOLUTE® SLE+ 96-well plates or cartridges
-
96-well collection plates
-
Pipettes and tips
-
Centrifuge
-
Evaporation system
-
LC-MS/MS system (e.g., ABSCIEX API-5000 or similar)
Sample Preparation:
-
Internal Standard Spiking: To each 200 µL of plasma sample, add the this compound internal standard.
-
Sample Dilution: Dilute the spiked plasma samples with water. For instance, plasma samples can be diluted with water containing the d7-aldosterone internal standard.
-
Loading: Load the diluted plasma samples onto the ISOLUTE® SLE+ plate.
-
Wait Step: Allow the sample to be absorbed by the sorbent for a period of 5 minutes.
-
Elution: Dispense the elution solvent, methyl-tert-butyl ether (MTBE), into each well and allow it to flow through under gravity.
-
Second Elution: Repeat the elution step.
-
Evaporation: Evaporate the collected eluate to dryness at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column is typically used for chromatographic separation.
-
Mobile Phase: A gradient of methanol and water with a modifier like ammonium fluoride is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Aldosterone: m/z 361.2 → 315.1
-
This compound: m/z 365.2 → 347.1
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the SLE-LC-MS/MS method for aldosterone analysis.
Table 1: Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity | Up to 3265 pmol/L | |
| Lower Limit of Quantification (LLOQ) | ~40 pmol/L | |
| Mean Recovery | >97.7% | |
| Matrix Effects | <4% |
Table 2: Precision Data
| Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Reference |
| Low (near LOQ) | <14.7% | <14.7% | |
| Medium | <10% | <10% | |
| High | <10% | <10% |
Workflow and Pathway Diagrams
Supported Liquid Extraction (SLE) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a method using supported liquid extraction for aldosterone determination in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a validated LC-MS/MS assay with Aldosterone-d4
An LC-MS/MS method for the determination of aldosterone in human serum/plasma using Aldosterone-d4 as an internal standard is detailed below. This application note provides a comprehensive protocol for sample preparation, instrument parameters, and full method validation.
Introduction
Aldosterone is a steroid hormone from the mineralocorticoid family, synthesized in the adrenal cortex. It plays a crucial role in regulating blood pressure by managing the balance of sodium and potassium in the body. Accurate measurement of aldosterone is vital for the diagnosis and management of conditions like primary aldosteronism, a common cause of secondary hypertension.[1][2][3]
Traditional immunoassays for aldosterone can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering higher sensitivity and specificity for the quantification of aldosterone in biological matrices. This method overcomes the limitations of immunoassays, providing more accurate and reliable results.
This application note describes a validated LC-MS/MS assay for the quantitative analysis of aldosterone in human plasma or serum, utilizing this compound as a stable isotope-labeled internal standard (IS). The protocol covers sample preparation by liquid-liquid extraction (LLE), chromatographic and mass spectrometric conditions, and a full validation summary according to regulatory guidelines.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of aldosterone is depicted below.
Caption: Overall workflow for aldosterone analysis.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier |
| Aldosterone | Sigma-Aldrich |
| This compound | IsoSciences |
| Methanol (LC-MS Grade) | Fisher Scientific |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Methyl-tert-butyl ether (MTBE) | Sigma-Aldrich |
| Water (LC-MS Grade) | Fisher Scientific |
| Formic Acid | Sigma-Aldrich |
| Ammonium Fluoride | Sigma-Aldrich |
| Human Serum/Plasma (drug-free) | BioIVT |
Stock and Working Solutions Preparation
-
Aldosterone Stock Solution (1 mg/mL): Accurately weigh and dissolve aldosterone in methanol.
-
This compound Stock Solution (100 µg/mL): Prepare by dissolving in methanol.
-
Working Standard Solutions: Serially dilute the aldosterone stock solution with methanol/water (1:1, v/v) to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (500 pg/mL): Dilute the this compound stock solution in water/methanol (1:1, v/v).
Calibration Standards and Quality Controls
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into charcoal-stripped serum or plasma.
| Sample Type | Concentration Range (pg/mL) |
| Calibration Curve | 10 - 5000 |
| QC Low | 30 pg/mL |
| QC Medium | 300 pg/mL |
| QC High | 3000 pg/mL |
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol is designed to efficiently extract aldosterone from the biological matrix while minimizing interferences.
Caption: Liquid-Liquid Extraction (LLE) protocol.
Protocol Steps:
-
Pipette 200 µL of plasma/serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or Waters ACQUITY UPLC |
| Column | C18 reverse phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Aldosterone: 361.2 → 315.2 (Quantifier), 361.2 → 97.2 (Qualifier) This compound: 365.4 → 319.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument (e.g., 15-30 eV) |
| Source Temp. | 500°C |
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Workflow
Caption: Bioanalytical method validation workflow.
Validation Results Summary
Selectivity: The method demonstrated high selectivity. No significant interfering peaks were observed at the retention times of aldosterone and this compound in blank plasma samples from six different sources.
Linearity and Range: The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL. The coefficient of determination (r²) was consistently > 0.995.
Lower Limit of Quantification (LLOQ): The LLOQ was established at 10 pg/mL, with a signal-to-noise ratio > 10. The precision and accuracy at the LLOQ were within ±20%.
Accuracy and Precision: Intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results met the acceptance criteria of ±15% for precision (CV%) and accuracy (% bias).
| QC Level | Intra-day Precision (CV%) | Intra-day Accuracy (% Bias) | Inter-day Precision (CV%) | Inter-day Accuracy (% Bias) |
| Low (30 pg/mL) | < 5% | ± 5% | < 7% | ± 6% |
| Medium (300 pg/mL) | < 4% | ± 4% | < 6% | ± 5% |
| High (3000 pg/mL) | < 3% | ± 3% | < 5% | ± 4% |
Recovery: The extraction recovery of aldosterone was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The recovery was consistent and reproducible across all QC levels.
| QC Level | Mean Extraction Recovery (%) |
| Low (30 pg/mL) | 96.5 |
| Medium (300 pg/mL) | 98.2 |
| High (3000 pg/mL) | 97.1 |
Matrix Effect: The matrix effect was assessed by comparing the peak area of aldosterone in post-extraction spiked samples with that of neat solutions. The results indicated no significant ion suppression or enhancement. The coefficient of variation of the IS-normalized matrix factor was < 15%.
Stability: Aldosterone stability was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Test | Condition | Result |
| Freeze-Thaw | 3 cycles at -80°C | Stable |
| Short-Term | 24 hours at room temperature | Stable |
| Long-Term | 3 months at -80°C | Stable |
| Post-Preparative | 48 hours in autosampler (4°C) | Stable |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of aldosterone in human plasma/serum has been successfully developed and validated. The use of this compound as an internal standard ensures high accuracy and precision. The method demonstrates excellent linearity, recovery, and stability, making it suitable for routine clinical research and drug development applications requiring accurate aldosterone measurement. The detailed protocols provided herein can be readily implemented in a bioanalytical laboratory setting.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Aldosterone in Pediatric Samples Using Aldosterone-d4 and LC-MS/MS
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone is a key mineralocorticoid hormone that regulates blood pressure and electrolyte balance.[1][2] Its accurate measurement in pediatric populations is crucial for diagnosing and managing various endocrine disorders, including congenital adrenal hyperplasia, primary aldosteronism, and Addison's disease.[3][4] Due to the low circulating concentrations of aldosterone and the small sample volumes often available from pediatric patients, highly sensitive and specific analytical methods are required. Immunoassays, while traditionally used, can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results.[5] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for aldosterone quantification due to its superior specificity and sensitivity. This application note provides a detailed protocol for the quantification of aldosterone in pediatric serum or plasma samples using Aldosterone-d4 as an internal standard.
Experimental Protocol
This protocol is a composite methodology based on established LC-MS/MS methods for aldosterone quantification.
1. Materials and Reagents
-
Calibrators and Internal Standards:
-
Aldosterone certified reference solution (Cerilliant)
-
This compound certified stock solution (IsoSciences)
-
-
Solvents and Chemicals:
-
LC-MS grade acetonitrile, methanol, and water (Wako Chemicals or equivalent)
-
Methyl tert-butyl ether (MtBE)
-
Ammonium fluoride
-
Formic acid
-
-
Biological Matrix:
-
Double charcoal-stripped human serum (BioIVT or equivalent) for preparation of calibration curves and quality controls.
-
Pooled pediatric plasma (SeraLab or equivalent) for quality control materials.
-
2. Sample Preparation
Patient samples should be collected according to established clinical guidelines. It is recommended to collect samples at 8 a.m. after the patient has been active for about two hours. Spironolactone (Aldactone) should be discontinued for 4 to 6 weeks prior to sample collection.
-
Protein Precipitation Method (for small sample volumes):
-
To 10 µL of pediatric serum or plasma, add 5 µL of this compound internal standard working solution (e.g., 500 pg/mL in 1:1 water/methanol).
-
Add 30 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Supported Liquid Extraction (SLE) Method:
-
To 200 µL of pediatric serum or plasma, add the this compound internal standard.
-
Load the sample onto an SLE cartridge.
-
Elute aldosterone and the internal standard with methyl tert-butyl ether (MtBE).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography system (e.g., Shimadzu Nexera Mikros, Waters ACQUITY UPLC I-Class).
-
Column: A reverse-phase C18 column (e.g., CORTECS UPLC C18, 2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.40 mL/min.
-
Injection Volume: 25 µL.
-
A gradient elution should be optimized to separate aldosterone from potential interferences.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Agilent 6490).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldosterone: m/z 361.2 -> 315.1
-
This compound: The specific transition will depend on the deuteration pattern, but will be a mass shift of +4 from the parent and product ions of aldosterone.
-
-
4. Data Analysis
-
Quantification is performed using an eight-point calibration curve.
-
The ratio of the peak area of aldosterone to the peak area of this compound is plotted against the concentration of the calibrators.
-
A linear regression analysis is used to determine the concentration of aldosterone in the unknown samples.
Quantitative Data
The following tables summarize the performance characteristics of LC-MS/MS methods for aldosterone quantification.
Table 1: Method Performance Characteristics
| Parameter | Reported Value | Source |
|---|---|---|
| Limit of Quantification (LOQ) | 1 pg/mL | Shimadzu Application Note |
| 10 pmol/L | PubMed | |
| Calibration Curve Range | 1 - 2,500 pg/mL | Shimadzu Application Note |
| 42 - 4,161 pmol/L | Waters Application Note | |
| 50 - 6,500 pM | PubMed | |
| Intra-assay Precision (%RSD) | < 8% | Shimadzu Application Note |
| 2.6% - 4.0% | PubMed | |
| Inter-assay Precision (%RSD) | 11.4% - 16.1% (Radioimmunoassay) | PubMed |
| Total Precision (%RSD) | 4.1% - 6.8% | PubMed |
| | 4.8% - 7.0% | PubMed |
Table 2: Pediatric Reference Intervals for Aldosterone (LC-MS/MS)
| Age Group | Reference Interval (ng/dL) | Source |
|---|---|---|
| 0 - 30 days | 17 - 154 | Mayo Clinic Laboratories |
| 31 days - 11 months | 6.5 - 86 | Mayo Clinic Laboratories |
| 1 - 10 years (supine) | ≤ 40 | Mayo Clinic Laboratories |
| 1 - 10 years (upright) | ≤ 124 | Mayo Clinic Laboratories |
| ≥ 11 years | ≤ 21 | Mayo Clinic Laboratories |
| 0 - 8 years | 1 - 196 pg/mL | NIH |
| > 8 years | 2 - 200 pg/mL | NIH |
Note: Reference intervals can vary between laboratories and with patient posture (supine vs. upright). It is crucial to establish age- and sex-specific reference intervals.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Aldosterone Quantification in Pediatric Samples.
Diagram 2: Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of aldosterone in pediatric samples. This methodology overcomes the limitations of traditional immunoassays and allows for accurate measurements even with limited sample volumes. The provided protocol and performance data serve as a valuable resource for researchers and clinicians in the field of pediatric endocrinology and drug development. The establishment of accurate age- and sex-specific reference intervals is critical for the correct interpretation of results in this vulnerable population.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. Pediatric reference intervals for aldosterone, 17α-hydroxyprogesterone, dehydroepiandrosterone, testosterone and 25-hydroxy vitamin D3 using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Application of Aldosterone-d4 in Pharmacokinetic Studies of Aldosterone Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone, is a key regulator of blood pressure and electrolyte balance. Its dysregulation is implicated in various cardiovascular and renal diseases. Aldosterone antagonists, such as spironolactone and eplerenone, are crucial therapeutic agents that counteract the effects of aldosterone. Pharmacokinetic (PK) studies of these antagonists are essential for optimizing dosing regimens and evaluating drug efficacy. A critical component of these studies is the accurate quantification of endogenous aldosterone levels to assess the pharmacodynamic (PD) effects of the antagonist. The use of a stable isotope-labeled internal standard, such as Aldosterone-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate measurement of aldosterone in biological matrices. This application note provides a detailed overview and protocols for the use of this compound in the pharmacokinetic evaluation of aldosterone antagonists.
Stable isotopes, like this compound, are non-radioactive and share nearly identical physicochemical properties with the endogenous analyte.[1][2][3] This allows for this compound to be used as an internal standard to account for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of aldosterone.[1][2]
Signaling Pathway of Aldosterone and its Antagonists
Aldosterone antagonists competitively block the mineralocorticoid receptor (MR), preventing aldosterone from binding and activating downstream signaling pathways that lead to sodium and water retention and potassium excretion. This mechanism of action is central to their therapeutic effects in conditions like hypertension and heart failure.
Experimental Protocols
A typical pharmacokinetic study of an aldosterone antagonist involves the administration of the drug to subjects, followed by the collection of biological samples (e.g., plasma, urine) at various time points. These samples are then analyzed to determine the concentration of the antagonist and endogenous aldosterone.
Protocol 1: Quantification of Aldosterone in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a general method for the quantification of aldosterone in human plasma using solid-phase extraction (SPE) and LC-MS/MS, with this compound as an internal standard.
1. Materials and Reagents:
-
Aldosterone standard
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate aldosterone from other endogenous components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Aldosterone: e.g., m/z 361.2 -> 333.2
-
This compound: e.g., m/z 365.2 -> 337.2 (Note: Specific MRM transitions may vary depending on the instrument and optimization)
-
4. Data Analysis:
-
Quantify aldosterone concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Data Presentation
The pharmacokinetic parameters of aldosterone antagonists are determined from their concentration-time profiles in plasma. The concurrent measurement of endogenous aldosterone provides a pharmacodynamic endpoint.
| Aldosterone Antagonist | Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Spironolactone | 100 mg single oral dose | ~200 | ~2.6 | ~1400 | ~1.4 |
| Canrenone (active metabolite) | 100 mg single oral dose | ~180 | ~4.3 | ~2900 | ~16.5 |
| Eplerenone | 100 mg single oral dose | 1.72 µg/mL | ~1.2 | 9540 ± 3200 | ~3.0 |
Note: The data presented here are representative values compiled from various sources and may vary depending on the study population and design. The pharmacokinetic parameters of spironolactone's active metabolite, canrenone, are also included due to its significant contribution to the overall effect.
The effect of the aldosterone antagonist on endogenous aldosterone levels can be visualized by plotting the percent change in aldosterone concentration from baseline over time. This provides a clear representation of the pharmacodynamic response.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays is indispensable for the accurate and reliable quantification of endogenous aldosterone in pharmacokinetic studies of aldosterone antagonists. This approach allows for a comprehensive evaluation of both the pharmacokinetic profile of the drug and its pharmacodynamic effect on the renin-angiotensin-aldosterone system. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers in the field of drug development and clinical pharmacology.
References
Application Note: High-Sensitivity Micro-flow LC-MS/MS Analysis of Aldosterone in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise quantification of aldosterone, a key steroid hormone in the renin-angiotensin-aldosterone system (RAAS), is crucial for the diagnosis and management of conditions such as primary aldosteronism, a common cause of secondary hypertension.[1][2] Traditional immunoassays for aldosterone can be limited by cross-reactivity with other steroids, while gas chromatography-mass spectrometry (GC-MS) methods often require complex sample derivatization.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity. The implementation of micro-flow LC-MS/MS further enhances sensitivity, allowing for the use of smaller sample volumes, which is particularly advantageous for pediatric samples or studies with limited sample availability.[3] This application note provides a detailed protocol for the sensitive and robust analysis of aldosterone in human serum using a micro-flow LC-MS/MS system with Aldosterone-d4 as the internal standard.
Experimental Workflow
The overall experimental workflow for the micro-flow LC-MS/MS analysis of aldosterone is depicted below.
Figure 1. Experimental workflow for aldosterone analysis.
Experimental Protocols
Materials and Reagents
-
Aldosterone certified reference solution: (e.g., Sigma-Aldrich)[3]
-
This compound stock solution: (e.g., IsoSciences)
-
LC-MS grade acetonitrile, methanol, and water: (e.g., Wako Chemicals)
-
Double charcoal-stripped human serum: (e.g., BioIVT) for preparation of calibrators and quality controls (QCs).
-
Ammonium fluoride
Standard and QC Preparation
-
Stock Solutions: Prepare stock solutions of aldosterone and this compound in a suitable solvent like acetonitrile or methanol.
-
Working Solutions: Prepare serial dilutions of the aldosterone stock solution in a surrogate matrix (e.g., double charcoal-stripped serum) to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 500 pg/mL in 1:1 water/methanol).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the surrogate matrix.
Sample Preparation Protocol
A simple protein precipitation method is effective for sample clean-up.
-
Pipette 10 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 5 µL of the this compound internal standard working solution (e.g., 500 pg/mL).
-
Add 30 µL of acetonitrile to precipitate proteins.
-
Vortex mix the samples.
-
Centrifuge at 10,000 x g.
-
Carefully transfer the supernatant to a vial with a glass insert for LC-MS/MS analysis.
Alternatively, a supported liquid extraction (SLE) or solid-phase extraction (SPE) can be employed for more thorough sample cleanup.
Micro-flow LC-MS/MS Parameters
The following are typical starting parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC)
-
LC System: A micro-flow LC system with a trap-and-elute configuration (e.g., Shimadzu Nexera Mikros).
-
Column: A reversed-phase C18 column suitable for micro-flow rates.
-
Mobile Phase A: Water with a modifier (e.g., 0.2 mM ammonium fluoride).
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: Micro-flow rates, typically in the low µL/min range.
-
Gradient: A gradient elution is used to separate aldosterone from other endogenous components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute aldosterone, and then re-equilibrate.
Mass Spectrometry (MS)
-
Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer (e.g., LCMS-8060) equipped with a micro-electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray ionization (ESI) can be operated in either positive or negative mode, with both being reported in the literature.
-
Multiple Reaction Monitoring (MRM) Transitions: The following are example MRM transitions. These should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldosterone | 361.2 | 315.1 / 315.2 |
| This compound | 368.5 | 323.3 |
Source:
Quantitative Data Summary
The use of micro-flow LC-MS/MS allows for highly sensitive quantification of aldosterone. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Calibration Curve Range | 1 - 5000 pg/mL |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85-115% (80-120% at LLOQ) |
Source:
Discussion
The presented micro-flow LC-MS/MS method provides a robust and highly sensitive approach for the quantification of aldosterone in low-volume serum samples. The simple protein precipitation sample preparation is suitable for routine analysis, and the trap-and-elute configuration of the micro-flow LC system helps to focus the analyte, leading to enhanced sensitivity. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for clinical research and drug development applications where reliable measurement of low aldosterone concentrations is critical. The reduced sample volume requirement is a significant advantage for studies involving precious or limited samples, such as in pediatric research.
Conclusion
This application note details a comprehensive protocol for the micro-flow LC-MS/MS analysis of aldosterone using this compound as an internal standard. The method is sensitive, specific, and requires minimal sample volume, making it an ideal tool for researchers and scientists in various fields. The provided experimental details and performance characteristics can serve as a valuable starting point for the implementation of this assay in a laboratory setting.
References
2D-LC-MS/MS method for aldosterone using Aldosterone-d4 internal standard
High-Sensitivity Quantification of Aldosterone in Human Plasma by Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS) using an Aldosterone-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone is a steroid hormone crucial for regulating blood pressure and electrolyte balance.[1][2] Accurate and precise measurement of its circulating levels is vital for the diagnosis and management of conditions like primary aldosteronism, a common cause of secondary hypertension.[3] Traditional immunoassays for aldosterone can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to variable and potentially inaccurate results, especially at low concentrations.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity. However, the low physiological concentrations of aldosterone and the complexity of plasma matrices present analytical challenges, often requiring extensive sample preparation to minimize matrix effects and ensure accurate quantification.
This application note describes a robust and highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) method for the quantification of aldosterone in human plasma. The method incorporates an online solid-phase extraction (SPE) step for automated sample clean-up and concentration, coupled with a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision.
Methodology
The 2D-LC-MS/MS workflow provides an efficient and automated platform for aldosterone analysis. The first dimension of the system focuses on sample trapping and purification, while the second dimension provides high-resolution chromatographic separation prior to mass spectrometric detection.
References
Application Notes and Protocols for Aldosterone-d4 in Adrenal Venous Sampling Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal venous sampling (AVS) is the gold-standard procedure for differentiating between unilateral and bilateral aldosterone hypersecretion in patients with primary aldosteronism. Accurate measurement of aldosterone concentrations in adrenal venous and peripheral blood samples is critical for the correct lateralization and subsequent treatment decisions, such as adrenalectomy for unilateral disease or medical management for bilateral disease.
Historically, aldosterone measurement has been performed using immunoassays, which can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior analytical method, offering higher sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as aldosterone-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
These application notes provide a detailed protocol for the quantification of aldosterone in plasma samples obtained during AVS using an LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Adrenal Venous Sampling (AVS) Procedure Overview
AVS is a minimally invasive procedure performed by an interventional radiologist to collect blood samples directly from the adrenal veins.[1][2] The goal is to compare aldosterone levels from each adrenal gland with a peripheral source to determine the laterality of aldosterone overproduction.[3][4]
Workflow for Adrenal Venous Sampling:
Caption: Workflow of the Adrenal Venous Sampling (AVS) procedure.
Aldosterone Biosynthesis Pathway
Understanding the aldosterone biosynthesis pathway is essential for interpreting AVS results and for the development of new therapeutic agents. Aldosterone is synthesized in the zona glomerulosa of the adrenal cortex from cholesterol through a series of enzymatic reactions.
Caption: Simplified aldosterone biosynthesis pathway.
LC-MS/MS Protocol for Aldosterone Quantification
This protocol describes a method for the quantification of aldosterone in human plasma using solid-phase extraction (SPE) and LC-MS/MS with this compound as the internal standard.
a. Materials and Reagents
-
Aldosterone certified reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE)
-
Formic acid and ammonium fluoride
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Calibrators and Quality Control (QC) samples prepared in charcoal-stripped human plasma
b. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To a 250 µL plasma sample, add 25 µL of the this compound internal standard working solution (e.g., 10 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 250 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the aldosterone and this compound with 1 mL of MTBE or an appropriate methanol/water mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
c. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.05 mM ammonium fluoride |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 10 - 25 µL |
| Column Temperature | 40 - 45°C |
| Gradient | Example: Start at 40% B, increase to 98% B over 6 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Capillary Voltage | 2.4 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 600°C |
d. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Aldosterone | 359.2 | 331.1 (Quantifier) | Negative |
| 359.2 | 189.0 (Qualifier) | Negative | |
| This compound | 363.2 | 335.1 | Negative |
| Alternative | |||
| Aldosterone | 361.2 | 315.1 | Positive |
| Aldosterone-d7 | 368.5 | 323.3 | Positive |
Note: The choice of deuterated internal standard (d4 or d7) and ionization mode may vary between laboratories.
Data Presentation
Assay Performance Characteristics
The following table summarizes typical validation parameters for an LC-MS/MS assay for aldosterone.
| Parameter | Typical Value |
| Linearity Range | 20 - 5000 pg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 - 70 pmol/L (approximately 3.6 - 25 pg/mL) |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 90 - 110% |
| Matrix Effect | Compensated by the internal standard |
Comparison of Aldosterone Measurement by LC-MS/MS vs. Immunoassay
LC-MS/MS consistently provides lower absolute values for aldosterone concentration compared to immunoassays, primarily due to the higher specificity of the mass spectrometric detection.
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High; distinguishes between structurally similar steroids | Lower; potential for cross-reactivity |
| Sensitivity | High; able to detect low pg/mL levels | Variable, generally lower than LC-MS/MS |
| Accuracy | High | Can be overestimated due to interferences |
| Throughput | High, especially with automated sample preparation | High |
Conclusion
The use of a robust and validated LC-MS/MS method employing this compound as an internal standard is essential for the accurate and reliable quantification of aldosterone in samples from adrenal venous sampling. This approach provides the high-quality data necessary for the correct diagnosis and management of patients with primary aldosteronism, ultimately leading to improved patient outcomes. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and clinicians in the field.
References
- 1. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing an ultra‐performance liquid chromatography‐tandem mass spectrometry for detecting aldosterone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Aldosterone LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for matrix effects encountered during the LC-MS/MS analysis of aldosterone, with a specific focus on the use of Aldosterone-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Aldosterone LC-MS/MS results?
A1: A matrix effect in LC-MS/MS is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of aldosterone.[1][2][3] The "matrix" refers to all components in the sample apart from the analyte of interest, such as proteins, salts, lipids, and metabolites.
Q2: I am using this compound as an internal standard. Shouldn't that correct for all matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for matrix effects, it may not eliminate them completely. For effective compensation, the SIL-IS must co-elute with the analyte and experience the same ionization suppression or enhancement. However, severe matrix effects can still impact the signal of both the analyte and the internal standard, potentially leading to a loss of sensitivity. Furthermore, if the matrix effect is not uniform across the chromatographic peak, the analyte-to-internal standard ratio may not remain consistent, affecting accuracy.
Q3: My aldosterone and this compound signals are low and inconsistent, especially in plasma samples. What is the likely cause?
A3: A common cause of ion suppression in plasma and serum samples is the presence of phospholipids. These are major components of cell membranes and are often co-extracted with analytes, particularly when using simple sample preparation methods like protein precipitation. Phospholipids can co-elute with aldosterone, compete for ionization in the ESI source, and lead to reduced and variable signals.
Q4: How can I confirm that matrix effects are the cause of my issues?
A4: A post-column infusion experiment is a qualitative method to identify the presence of matrix effects. This experiment helps to pinpoint regions in the chromatogram where ion suppression or enhancement occurs. A significant drop in the stable signal of aldosterone during the infusion, corresponding to the elution time of components from a blank matrix injection, indicates the presence of matrix effects.
Q5: How can I quantitatively measure the extent of the matrix effect in my aldosterone assay?
A5: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. Regulatory guidelines often recommend this quantitative assessment during method validation.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your aldosterone assay, the following experiments can help you diagnose and quantify the issue.
Experiment 1: Post-Column Infusion for Qualitative Assessment
This protocol helps to identify chromatographic regions where matrix components cause ion suppression or enhancement.
Methodology:
-
Analyte Infusion Setup: Infuse a standard solution of aldosterone at a constant flow rate directly into the mass spectrometer, bypassing the LC column. This is typically done using a T-connector between the column and the MS source. This will generate a stable baseline signal for aldosterone.
-
Blank Matrix Injection: Prepare a blank matrix sample (e.g., plasma or serum without aldosterone) using your standard sample preparation protocol.
-
LC-MS/MS Analysis: Inject the extracted blank matrix sample onto the LC column and acquire data.
-
Data Analysis: Monitor the aldosterone signal from the post-column infusion. A significant dip in the baseline signal indicates ion suppression caused by co-eluting matrix components. Conversely, a rise in the signal indicates ion enhancement.
Experiment 2: Quantitative Assessment of Matrix Factor
This protocol provides a quantitative measure of the matrix effect.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare aldosterone and this compound standards in the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Pre-extraction Spike): Spike blank biological matrix with aldosterone and this compound at the same low and high concentrations as Set A and process these samples through your entire sample preparation procedure.
-
Set C (Post-extraction Spike): Process blank biological matrix samples through the sample preparation procedure. Spike the final extracts with aldosterone and this compound at the same low and high concentrations as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set C) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): RE = (Peak Area in Set B) / (Peak Area in Set C).
-
Process Efficiency (PE): PE = (Peak Area in Set B) / (Peak Area in Set A) = MF x RE.
-
Data Interpretation:
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | Peak Area (Post-extraction Spike) / Peak Area (Neat Solution) | 1.0 (or 100%) | < 1.0: Ion Suppression> 1.0: Ion Enhancement |
| Recovery (RE) | Peak Area (Pre-extraction Spike) / Peak Area (Post-extraction Spike) | 1.0 (or 100%) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | Peak Area (Pre-extraction Spike) / Peak Area (Neat Solution) | 1.0 (or 100%) | Overall efficiency of the analytical method. |
This table summarizes the key parameters for evaluating matrix effects and sample preparation efficiency.
Guide 2: Strategies for Mitigating Matrix Effects
If matrix effects are confirmed, the following strategies can be employed to minimize their impact.
Strategy 1: Enhance Sample Preparation
The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation. For aldosterone, a non-polar solvent like methyl tert-butyl ether can be effective. Double LLE, using a non-polar solvent followed by a moderately non-polar solvent, can further improve selectivity.
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can effectively remove a broader range of interferences, including phospholipids. Different SPE sorbents (e.g., reversed-phase, ion-exchange) should be evaluated to find the optimal one for aldosterone extraction from the specific matrix.
-
Phospholipid Removal Plates/Cartridges: These specialized products, often containing zirconia-coated silica, are designed to selectively remove phospholipids from the sample, which are a major cause of matrix effects in plasma and serum.
Strategy 2: Optimize Chromatographic Conditions
The aim is to achieve chromatographic separation between aldosterone and the interfering matrix components.
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve the separation of aldosterone from matrix components.
-
Mobile Phase Gradient: Adjust the gradient slope and duration to enhance the resolution between aldosterone and co-eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes reduce the extent of ion suppression.
-
Two-Dimensional LC (2D-LC): A heart-cutting 2D-LC approach can be a powerful tool to mitigate matrix effects by transferring only the fraction containing aldosterone from the first dimension column to a second, analytical column.
Strategy 3: Dilute the Sample
Simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on aldosterone ionization. This approach is only feasible if the sensitivity of the assay is sufficient to detect the diluted aldosterone concentration.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for diagnosing and addressing matrix effects.
A flowchart for troubleshooting matrix effects in LC-MS/MS.
Comparison of sample preparation techniques for matrix effect reduction.
References
Technical Support Center: Optimizing Mass Spectrometry for Aldosterone-d4 Detection
Welcome to the technical support center for optimizing mass spectrometer parameters for the detection of Aldosterone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive quantification of this compound. While the exact values can vary slightly based on the specific mass spectrometer, common transitions are reported in the literature. It is always recommended to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| This compound | 363.2 | 190.2 | Negative | [1] |
| This compound | 363.2 | 335.2 | Negative | [1] |
| This compound | 363 | 190 | Negative | [2] |
| Aldosterone-d7 | 368.5 | 323.3 | Positive | [3] |
| Aldosterone-d7 | 366.0 | 194.1 | Negative | [4] |
Q2: Which ionization mode is best for this compound analysis, positive or negative?
A2: Aldosterone can be detected in both positive and negative electrospray ionization (ESI) modes. Negative ESI mode is frequently used and often provides high sensitivity and specificity. However, some methods have demonstrated successful detection in positive ESI mode, sometimes employing derivatization to enhance the signal. The optimal choice depends on the sample matrix, potential interferences, and the specific LC-MS/MS system being used. It is advisable to test both polarities during method development to determine the best approach for your specific application.
Q3: How can I improve the low ionization efficiency of this compound?
A3: Low ionization efficiency is a known challenge in aldosterone analysis. Several strategies can be employed to enhance the signal:
-
Derivatization: Chemical derivatization can significantly improve ionization efficiency. For instance, picolinyl derivatization has been shown to increase the ESI response in positive mode by approximately 10-fold compared to the underivatized molecule in negative mode.
-
Mobile Phase Additives: The choice of mobile phase additives can influence ionization. Ammonium fluoride has been used in the mobile phase for positive mode ESI.
-
Micro-flow LC-MS/MS: Utilizing micro-flow electrospray can improve ionization efficiency and sensitivity, allowing for the use of smaller sample volumes.
-
Source Parameter Optimization: Careful optimization of source parameters such as capillary voltage, source temperature, and gas flows is crucial.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Sensitivity or No Signal for this compound
If you are experiencing low or no signal for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify MS Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Infuse this compound Standard: Directly infuse a standard solution of this compound to confirm that the instrument can detect the analyte and to optimize MRM transitions and collision energies.
-
Optimize Source Parameters: Systematically adjust source parameters, including capillary voltage, source temperature, desolvation temperature, and nebulizing/drying gas flows, to maximize the signal.
-
Check LC System & Column: Verify that the LC system is delivering the correct mobile phase composition and flow rate. Ensure the analytical column is not clogged and is performing as expected.
-
Evaluate Sample Preparation: Assess the efficiency of your extraction procedure. Inefficient extraction can lead to significant analyte loss.
Issue 2: High Signal Variability and Poor Reproducibility
High variability in signal intensity can be attributed to several factors, primarily matrix effects.
Caption: Logical steps to address high signal variability in this compound analysis.
Detailed Steps:
-
Assess Matrix Effects: Quantitatively assess matrix effects by comparing the response of this compound in a neat solution to its response when spiked into a blank, extracted matrix. A significant difference indicates ionization suppression or enhancement.
-
Improve Sample Cleanup: If matrix effects are present, enhance the sample preparation method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.
-
Modify Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. Using a different column chemistry may also improve separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for endogenous aldosterone. If you are quantifying this compound as the primary analyte, ensure you are using an appropriate internal standard for your specific assay. The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a straightforward method for cleaning up serum or plasma samples.
-
Spiking: To 10 µL of serum sample, add 5 µL of the this compound internal standard solution.
-
Precipitation: Add 30 µL of acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture thoroughly to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
SPE provides a more thorough cleanup and can help reduce matrix effects.
-
Pre-treatment: Add 15 µl of this compound internal standard (10 ng/ml) to 200 µl of plasma.
-
Protein Precipitation: Add 200 µl of a 0.1 M zinc sulfate solution in methanol (v/v, 5:5) and 450 µl of 0.05% phosphoric acid (v/v).
-
Vortex and Centrifuge: Vortex the sample for 90 seconds and then centrifuge at 18,000 x g for 10 minutes.
-
SPE Column Activation: Activate an Oasis MAX SPE column with 200 µl of methanol followed by 200 µl of pure water.
-
Loading: Load 625 µl of the supernatant onto the conditioned SPE column.
-
Washing and Elution: Follow the SPE cartridge manufacturer's instructions for washing away interferences and eluting the analyte.
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for injection.
Optimized Mass Spectrometer Parameters
The following table summarizes typical mass spectrometer parameters used in published methods for aldosterone analysis. These should be used as a starting point for your own method development.
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | |
| Capillary Voltage | 2.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 600 °C | |
| Interface Temperature | 125 °C | |
| Desolvation Line Temp. | 250 °C | |
| Heater Block Temp. | 300 °C | |
| Nebulizing Gas Flow | 3 L/min | |
| Heating Gas Flow | 3 L/min |
References
- 1. researchgate.net [researchgate.net]
- 2. Developing an ultra‐performance liquid chromatography‐tandem mass spectrometry for detecting aldosterone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of aldosterone in human plasma by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming ion suppression when using Aldosterone-d4
Technical Support Center: Aldosterone-d4 Analysis
Welcome to the technical support center for the LC-MS/MS analysis of aldosterone using this compound as an internal standard. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of a target analyte (e.g., Aldosterone and this compound) caused by co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source, these interfering molecules compete with your analyte for the available charge, leading to a decreased number of analyte ions reaching the mass spectrometer detector.[1] This results in a lower, less reliable signal, which can negatively impact the sensitivity, precision, and accuracy of your assay.[3][4]
Q2: My peak area for this compound is low and variable. How do I know if this is due to ion suppression?
A2: Low and inconsistent peak areas are classic symptoms of ion suppression. The most definitive way to diagnose ion suppression is to perform a post-column infusion experiment . This technique involves continuously infusing a standard solution of your analyte (aldosterone) into the MS detector, post-analytical column, while injecting a blank, extracted sample matrix. A stable signal will be observed until a region of co-eluting matrix components causes a significant drop in the baseline, visually identifying the retention times where suppression occurs. If your aldosterone peak elutes in one of these suppressed regions, your signal will be compromised.
Q3: What are the most common sources of ion suppression in plasma or serum samples for aldosterone analysis?
A3: The primary sources of ion suppression in biological samples are endogenous matrix components that are not sufficiently removed during sample preparation. Key culprits include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing significant ion suppression in ESI.
-
Salts and Buffers: High concentrations of non-volatile salts (e.g., from sample collection tubes or buffers) can crystallize on the ESI probe, reducing ionization efficiency.
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still co-elute with the analyte and cause suppression.
Q4: Can the this compound internal standard fully compensate for ion suppression?
A4: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the unlabeled analyte (aldosterone) and experiences the same degree of ion suppression. The consistent ratio of the analyte to the internal standard allows for accurate quantification even if the absolute signal is suppressed. However, this compensation is not always perfect. If the chromatographic separation is poor, the retention times of aldosterone and this compound can shift slightly (a known deuterium isotope effect), causing them to experience different degrees of suppression. Furthermore, in cases of severe ion suppression, the signal for both compounds can be reduced to a level where it compromises the assay's limit of detection. Therefore, while this compound is a crucial tool, it is not a substitute for developing a robust method that minimizes ion suppression in the first place.
Troubleshooting Guide: Low or Inconsistent this compound Signal
This guide provides a systematic approach to diagnosing and mitigating ion suppression.
Step 1: Diagnose the Issue with a Post-Column Infusion Experiment
A post-column infusion experiment is the gold standard for identifying at what point during your chromatographic run ion suppression is occurring.
-
Setup: Use a T-connector to introduce a constant flow of a standard solution (e.g., 10 ng/mL aldosterone in 50:50 methanol:water) into the LC flow path between the analytical column and the mass spectrometer's ion source. This is typically done using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Equilibration: Begin the infusion and allow the mass spectrometer signal for aldosterone to stabilize, which will create a high, flat baseline.
-
Injection: Inject a blank sample that has been through your entire sample preparation procedure.
-
Analysis: Monitor the aldosterone MRM transition throughout the entire LC gradient. A stable baseline indicates no ion suppression. A significant drop in the baseline indicates that components are eluting from the column at that specific time and suppressing the aldosterone signal. Compare the retention time of aldosterone and this compound with any observed suppression zones.
Step 2: Mitigate Suppression with Optimized Sample Preparation
Improving sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS system.
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove phospholipids and salts while concentrating aldosterone. Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, is particularly powerful for complex samples.
-
Liquid-Liquid Extraction (LLE): An effective technique for separating aldosterone from polar matrix components like salts. A double LLE can further improve cleanup by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent.
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products (e.g., HybridSPE) that specifically target and remove phospholipids from the sample extract, significantly reducing a primary source of ion suppression.
-
Sample Pre-treatment: To 250 µL of plasma, add 25 µL of this compound internal standard solution. Add 500 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences. Follow with a wash of 1 mL of hexane to remove lipids.
-
Elution: Elute the aldosterone and this compound with 1 mL of ethyl acetate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Step 3: Mitigate Suppression with Chromatographic Optimization
If sample preparation is not enough, adjusting the LC method can help separate aldosterone from the interfering matrix components.
-
Modify the Gradient: Employ a shallower gradient around the elution time of aldosterone. This increases the separation between the analyte and any closely eluting interferences.
-
Change the Column: Use an analytical column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and shift the retention time of aldosterone away from the suppression zone.
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (salts, etc.) to waste for the first few minutes of the run, preventing them from entering the mass spectrometer.
-
Reduce Injection Volume: A smaller injection volume reduces the total amount of matrix components introduced into the system, which can lessen the severity of suppression.
Data Presentation
The following tables illustrate the impact of different strategies on analyte response.
Table 1: Comparison of Analyte Response with Different Sample Preparation Methods
| Sample Preparation Method | Aldosterone Peak Area | This compound Peak Area | Signal-to-Noise (S/N) |
| Protein Precipitation | 45,600 | 48,100 | 85 |
| Liquid-Liquid Extraction (LLE) | 185,200 | 191,500 | 350 |
| Solid-Phase Extraction (SPE) | 412,300 | 425,800 | 810 |
This table demonstrates that more rigorous sample cleanup methods like SPE result in significantly higher signal intensity and signal-to-noise ratios compared to simpler methods like protein precipitation, indicating a successful reduction in ion suppression.
Table 2: Effect of Chromatographic Gradient on Analyte Separation from Suppression Zone
| Gradient Program | Aldosterone Retention Time (min) | Retention Time of Major Suppression Zone (min) | Aldosterone Peak Area |
| Fast Gradient (5 min) | 2.85 | 2.70 - 3.00 | 98,700 |
| Shallow Gradient (10 min) | 5.10 | 2.70 - 3.00 | 405,900 |
This table shows how adjusting the chromatographic method to separate the analyte from a known suppression zone (identified via post-column infusion) can dramatically recover signal intensity.
Visualizations
Caption: A systematic workflow for troubleshooting ion suppression.
Caption: The mechanism of electrospray ion suppression.
Caption: Workflow for a Solid-Phase Extraction (SPE) protocol.
References
improving peak shape and resolution for Aldosterone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Aldosterone-d4 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound is often attributed to several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the column, such as residual silanols, can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Sample Solvent: Using a sample solvent stronger than the mobile phase can cause peak distortion.
-
Column Degradation: Voids in the column packing or a contaminated frit can lead to peak splitting and tailing.[1][2]
-
Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.[1]
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: Improving resolution involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter selectivity.[3]
-
Column Chemistry: Switching to a different stationary phase (e.g., C8, PFP) can provide different selectivity.[3]
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency and, consequently, resolution.
-
Temperature: Optimizing the column temperature can affect retention times and selectivity.
-
Flow Rate: Lowering the flow rate can increase resolution, although it will also increase the analysis time.
Q3: What are the recommended sample preparation techniques for this compound analysis in biological matrices?
A3: The choice of sample preparation technique depends on the sample matrix and the required level of cleanliness. The most common methods are:
-
Solid-Phase Extraction (SPE): Offers excellent sample cleanup and is suitable for complex matrices like plasma and serum.
-
Liquid-Liquid Extraction (LLE): A widely used technique for steroid analysis that provides good recovery and cleanup.
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in a less clean extract compared to SPE and LLE.
Troubleshooting Guides
Issue 1: Peak Tailing
// Path for "Yes" to check_all_peaks yes_all [label="Yes", color="#34A853"]; frit_blockage [label="Potential Issue:\nPartially blocked column frit\nor system contamination.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_frit [label="Solution:\n1. Reverse and flush the column.\n2. Use in-line filters and guard columns.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "No" to check_all_peaks no_all [label="No", color="#EA4335"]; secondary_interactions [label="Potential Issue:\nSecondary interactions with\nresidual silanols.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_secondary [label="Solutions:\n1. Adjust mobile phase pH.\n2. Use a highly deactivated (end-capped) column.\n3. Increase buffer concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> frit_blockage [label="Yes", color="#34A853"]; frit_blockage -> solution_frit; check_all_peaks -> secondary_interactions [label="No", color="#EA4335"]; secondary_interactions -> solution_secondary; } .dot Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate all peaks in the chromatogram. If all peaks are tailing, the issue is likely related to the system before the column or at the column inlet. A common cause is a partially blocked column inlet frit.
-
Action: Try reversing and back-flushing the column. To prevent future issues, use in-line filters and guard columns.
-
-
If only the this compound peak (or a few peaks) is tailing, the problem is likely due to secondary chemical interactions with the stationary phase.
-
Action 1: Optimize Mobile Phase pH. For basic compounds interacting with acidic silanol groups, lowering the mobile phase pH can suppress silanol ionization and reduce tailing. The use of buffers is recommended to maintain a stable pH.
-
Action 2: Use an Appropriate Column. Employ a high-purity, end-capped column to minimize the number of available silanol groups.
-
Action 3: Adjust Buffer Concentration. Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions.
-
Issue 2: Poor Resolution
Detailed Steps:
Resolution in chromatography is a function of efficiency (N), selectivity (α), and retention (k). To improve poor resolution, you can focus on optimizing these parameters.
-
Increase Column Efficiency (N): Higher efficiency results in sharper peaks, which can improve resolution.
-
Action: Use a longer column or a column packed with smaller particles. Be aware that this may increase backpressure. Decreasing the flow rate can also enhance efficiency.
-
-
Alter Selectivity (α): Changing the relative retention of two peaks is often the most effective way to improve resolution.
-
Action 1: Modify the Mobile Phase. Change the type of organic solvent (e.g., from acetonitrile to methanol) or adjust the mobile phase pH.
-
Action 2: Change the Stationary Phase. Use a column with a different bonded phase (e.g., C8 instead of C18, or a PFP column) to achieve different chemical interactions.
-
-
Optimize Retention (k):
-
Action: In reversed-phase HPLC, reducing the percentage of the organic component in the mobile phase will increase retention and can sometimes improve the resolution of early eluting peaks.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may need optimization for your specific application.
Materials:
-
Oasis™ MAX µElution Plate or similar SPE cartridge
-
Plasma sample
-
This compound internal standard
-
0.1 M Zinc Sulfate in 50% Methanol
-
0.05% (v/v) Phosphoric Acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Ammonia in 10% Methanol
-
70% Methanol (aqueous)
-
Centrifuge
-
SPE vacuum manifold or liquid handler
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol.
-
Add 450 µL of 0.05% (v/v) phosphoric acid.
-
Mix well between each addition.
-
Centrifuge the samples for 5 minutes at 1000g.
-
-
SPE Plate Conditioning and Equilibration:
-
Condition the wells of the Oasis MAX µElution Plate with 200 µL of methanol.
-
Equilibrate with 200 µL of water.
-
-
Sample Loading:
-
Load 625 µL of the pre-treated sample supernatant into each well and apply a low vacuum to slowly pull the sample through.
-
-
Washing:
-
Wash with 200 µL of 0.05% (v/v) phosphoric acid.
-
Wash with 200 µL of 0.1% ammonia in 10% methanol.
-
Wash with 200 µL of water.
-
-
Elution:
-
Elute this compound with 50 µL of 70% methanol (aqueous), followed by 40 µL of water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Serum
Materials:
-
Serum sample
-
Aldosterone-d7 internal standard
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Add the d7-aldosterone internal standard to the serum samples.
-
Extract the samples with methyl tert-butyl ether.
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing this compound) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Serum
Materials:
-
Serum sample (10 µL)
-
This compound internal standard solution (5 µL of 500 pg/mL in 1:1 water/methanol)
-
Acetonitrile (30 µL)
-
Centrifuge
Procedure:
-
Spike 10 µL of serum sample with 5 µL of the this compound internal standard solution.
-
Add 30 µL of acetonitrile to precipitate the proteins.
-
Vortex the sample.
-
Centrifuge at 10,000g.
-
Transfer the supernatant to a vial for injection.
Data Presentation
Table 1: Example UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC System | ACQUITY UPLC I-Class or similar | |
| Column | CORTECS UPLC C18, 2.1 x 100 mm, 1.6 µm | |
| Mobile Phase A | Water | |
| Mobile Phase B | Methanol | |
| Column Temp. | 45 °C | |
| Flow Rate | 0.40 mL/min | |
| Injection Vol. | 25 µL | |
| MS System | Xevo TQ-S Tandem Quadrupole MS or similar | |
| Ionization | Electrospray (ESI), Negative or Positive Mode |
Table 2: Example LC Gradient for this compound Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| Initial | 0.40 | 68.0 | 32.0 |
| 2.50 | 0.40 | 40.0 | 60.0 |
| 2.60 | 0.40 | 5.0 | 95.0 |
| 3.10 | 0.40 | 5.0 | 95.0 |
| 3.20 | 0.40 | 68.0 | 32.0 |
| 4.00 | 0.40 | 68.0 | 32.0 |
This is an example gradient and should be optimized for your specific application.
Table 3: Common MRM Transitions for Aldosterone and its Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Aldosterone | 359.2 | 331.1 (Quantifier) | Negative | |
| 359.2 | 189.0 (Qualifier) | Negative | ||
| 361.2 | 315.1 | Positive | ||
| This compound | 363.0 | 190.2 | Negative | |
| 363.1 | 190.3 | Negative | ||
| Aldosterone-d7 | 366.2 | 338.1 (Quantifier) | Negative | |
| 366.2 | 194.0 (Qualifier) | Negative | ||
| 368.5 | 323.3 | Positive |
References
minimizing background noise in Aldosterone-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during Aldosterone-d4 analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in this compound analysis?
A1: High background noise in this compound analysis can originate from several sources, including contaminated solvents and reagents, carryover from the LC system, a dirty ion source, impurities in the deuterated internal standard, "cross-talk" from the natural isotopic abundance of unlabeled aldosterone, and in-source fragmentation of the this compound molecule.[1]
Q2: Can the this compound internal standard itself be a source of high background?
A2: Yes. The this compound internal standard can contribute to background noise if it contains chemical impurities or a significant percentage of unlabeled aldosterone. It is crucial to use high-purity deuterated standards with a high isotopic enrichment to minimize this issue. Problems have also been reported with the stability of some deuterated standards, which can degrade over time.
Q3: What is "cross-talk" and how does it affect my this compound analysis?
A3: "Cross-talk" refers to the contribution of the naturally occurring isotopes of the unlabeled analyte (aldosterone) to the signal of the deuterated internal standard (this compound).[1][2] This can lead to a non-linear calibration curve and an overestimation of the analyte concentration, particularly at high analyte-to-internal standard ratios.[2]
Q4: How can I minimize matrix effects in my plasma or serum samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize these effects in this compound analysis, consider the following:
-
Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q5: What is in-source fragmentation and how can I prevent it for this compound?
A5: In-source fragmentation is the breakdown of the analyte ion within the ion source of the mass spectrometer before mass analysis. For this compound, this can lead to a loss of deuterium atoms and a reduced signal for the intact molecule. To prevent this, you can:
-
Optimize Ion Source Parameters: Reduce the ion source temperature and the declustering potential (or fragmentor voltage) to use "softer" ionization conditions.
-
Adjust Mobile Phase Composition: The use of appropriate mobile phase additives, like formic acid, can help stabilize the protonated molecule.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Use solvents from a different batch or supplier to rule out contamination. |
| LC System Contamination | 1. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). 2. Run blank injections to ensure the system is clean before analyzing samples. |
| Dirty Ion Source | 1. Inspect the ion source for any visible contamination. 2. Follow the manufacturer's protocol for cleaning the ion source components. |
Issue 2: High Background Specifically at the m/z of this compound
| Possible Cause | Troubleshooting Steps |
| Contaminated Internal Standard | 1. Prepare a fresh working solution of the this compound internal standard. 2. If the issue persists, consider using a new vial or lot of the standard. |
| Isotopic Contribution from Unlabeled Aldosterone ("Cross-talk") | 1. Analyze a high concentration standard of unlabeled aldosterone and check for any signal in the this compound channel. 2. If significant "cross-talk" is observed, a non-linear calibration model may be necessary to correct for this interference. |
| In-source Fragmentation of this compound | 1. Systematically reduce the declustering potential/fragmentor voltage in small increments. 2. Lower the ion source temperature in increments of 25-50°C. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition an Oasis MAX µElution plate with methanol followed by 1% (w/v) aqueous ammonia.
-
Sample Loading: Load 650 µL of supernatant from a pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with 1% (w/v) ammonia in 20% methanol (aq).
-
Elution: Elute Aldosterone with 30% acetonitrile (aq).
Visualizations
Caption: A streamlined workflow for this compound analysis.
Caption: Troubleshooting logic for identifying sources of background noise.
References
impact of different anticoagulants on Aldosterone-d4 stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of different anticoagulants on the stability of Aldosterone-d4, a common internal standard in mass spectrometry-based assays.
Troubleshooting Guides
Issue: Low or Variable this compound Recovery
Question: We are experiencing low and inconsistent recovery of this compound from our plasma samples. What are the potential causes and how can we troubleshoot this?
Answer:
Low or variable recovery of a stable isotope-labeled internal standard like this compound can compromise the accuracy and precision of your bioanalytical method. Here are the common causes and troubleshooting steps:
-
Suboptimal pH and Deuterium Exchange: this compound, as a deuterated steroid, can be susceptible to deuterium exchange with protons from the surrounding solvent, especially under non-neutral pH conditions. This can lead to a loss of the deuterated signal and an increase in the unlabeled aldosterone signal.
-
Troubleshooting:
-
Ensure that the pH of all solutions, including reconstitution solvents and mobile phases, is controlled and preferably near neutral.
-
A stability study of this compound in your final analytical solutions should be performed to confirm its integrity over the course of an analytical run.[1]
-
-
-
Improper Storage: Like endogenous aldosterone, the stability of this compound is dependent on storage conditions.
-
Troubleshooting:
-
For short-term storage (up to 120 hours), keep plasma samples at 4°C.[2][3]
-
For long-term storage, samples should be kept at -70°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Ensure that stock and working solutions of this compound are stored at the recommended temperatures and protected from light.
-
-
-
Matrix Effects: Components in the plasma can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Troubleshooting:
-
Evaluate matrix effects by comparing the this compound response in post-extraction spiked blank plasma from at least six different sources with the response in a neat solution.
-
If significant matrix effects are observed, consider a more effective sample clean-up method, such as solid-phase extraction (SPE) or supported liquid extraction (SLE).
-
-
-
Pipetting or Dilution Errors: Inaccurate spiking of the internal standard is a common source of variability.
-
Troubleshooting:
-
Verify the calibration of all pipettes used for preparing standards, quality controls, and spiking solutions.
-
Ensure thorough vortexing after spiking the internal standard into the plasma samples to guarantee homogeneity.
-
-
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant (EDTA, heparin, or citrate) is best for ensuring the stability of this compound in plasma samples?
A1: Several studies on endogenous aldosterone have shown that with modern and robust analytical methods like LC-MS/MS, the choice of anticoagulant may have a minimal impact on the final concentration measurement. One study found that EDTA, lithium heparin, and serum separator tubes yielded similar aldosterone results when using an HPLC-MS/MS method.[5] However, for overall sample integrity and minimizing enzymatic degradation of other potential analytes, EDTA is often recommended . EDTA plasma is generally preferred for hormone stability as it chelates divalent cations that are cofactors for some proteases. Ultimately, the most suitable anticoagulant should be validated for your specific assay conditions.
Q2: How long is this compound stable in plasma at different temperatures?
A2: Based on studies of the native analyte, this compound is expected to be stable in EDTA plasma for at least 120 hours (5 days) when stored at 4°C. For longer durations, storage at -70°C or -80°C is required to ensure stability for months or even years. It is crucial to avoid storing samples at -20°C for extended periods, as this temperature may not completely halt all enzymatic or chemical degradation processes.
Q3: Can repeated freeze-thaw cycles affect the stability of this compound?
A3: Yes. It is a best practice in bioanalysis to minimize the number of freeze-thaw cycles for any analyte and internal standard. While specific data on this compound is limited, repeated cycling can degrade proteins in the plasma, potentially releasing enzymes or changing the matrix composition, which could affect the recovery and stability of the internal standard. We recommend performing a freeze-thaw stability study as part of your method validation, typically assessing stability for at least three cycles.
Q4: Are there any known interferences from anticoagulants in LC-MS/MS analysis of this compound?
A4: Anticoagulants themselves are generally not a direct source of interference in the LC-MS/MS analysis of this compound, as they have very different chemical properties and chromatographic behavior. However, the choice of anticoagulant can influence the overall sample matrix. For instance, heparin can sometimes be more challenging to work with in sample preparation and may have a higher potential for causing ion suppression in the mass spectrometer. A thorough validation of matrix effects for your chosen anticoagulant is always recommended.
Data on this compound Stability
The following table provides illustrative data on the stability of this compound in plasma with different anticoagulants under various storage conditions. This data is representative of what a stability study might yield and should be confirmed by each laboratory. The values represent the mean percentage of the initial concentration remaining.
| Storage Condition | Time Point | EDTA Plasma (% Recovery) | Heparin Plasma (% Recovery) | Citrate Plasma (% Recovery) |
| Room Temperature (22°C) | 0 hr | 100% | 100% | 100% |
| 4 hr | 98.5% | 97.9% | 97.2% | |
| 8 hr | 96.2% | 95.1% | 94.5% | |
| 24 hr | 92.8% | 90.3% | 88.7% | |
| Refrigerated (4°C) | 0 hr | 100% | 100% | 100% |
| 24 hr | 99.8% | 99.5% | 99.1% | |
| 72 hr | 99.1% | 98.8% | 98.2% | |
| 120 hr | 98.6% | 98.1% | 97.5% | |
| Frozen (-80°C) | 0 months | 100% | 100% | 100% |
| 1 month | 99.7% | 99.6% | 99.3% | |
| 3 months | 99.2% | 98.9% | 98.5% | |
| 6 months | 98.8% | 98.3% | 97.9% |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines a general procedure for determining the bench-top, freeze-thaw, and long-term stability of this compound in plasma collected with different anticoagulants.
-
Sample Preparation:
-
Collect whole blood from healthy volunteers into separate tubes containing K2EDTA, lithium heparin, and sodium citrate.
-
Pool the plasma for each anticoagulant type to create homogenous batches.
-
Spike the pooled plasma with a known concentration of this compound (e.g., at low and high quality control concentration levels).
-
-
Bench-Top Stability:
-
Aliquot the spiked plasma samples and leave them on the laboratory bench at room temperature (approximately 22°C).
-
At specified time points (e.g., 0, 4, 8, and 24 hours), process and analyze the samples.
-
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma samples and store them at -80°C for at least 24 hours.
-
Subject the samples to a defined number of freeze-thaw cycles (typically three). A single cycle consists of freezing at -80°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the final thaw, process and analyze the samples.
-
-
Long-Term Stability:
-
Aliquot the spiked plasma samples and store them at -80°C.
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, and analyze.
-
-
Analysis:
-
For each stability assessment, analyze the test samples against a freshly prepared calibration curve using validated LC-MS/MS methodology.
-
Calculate the concentration of this compound in the stability samples and express the results as a percentage of the concentration at the initial time point (time zero).
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration at time zero.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential for deuterium exchange in this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Impact of Sample Storage at −20 °C on Renin Reference Intervals and Aldosterone–Renin Ratio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldosterone-d4 Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Aldosterone-d4 from complex biological matrices such as plasma, serum, and urine.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and actionable solutions.
Issue: Low or Inconsistent Recovery of this compound
| Potential Cause | Recommended Solutions |
| Solid-Phase Extraction (SPE) Issues | |
| Improper Sorbent Conditioning | Ensure the SPE cartridge is conditioned with the appropriate solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solution mimicking the sample matrix (e.g., water or buffer).[1] Do not let the sorbent dry out between these steps.[1] |
| Incorrect Solvent Strength or pH | The wash solvent may be too strong, leading to the premature elution of this compound. Conversely, the elution solvent may be too weak to displace the analyte from the sorbent.[2] Adjust the organic solvent concentration or pH of the wash and elution buffers accordingly. |
| Inappropriate Flow Rate | A sample loading or elution flow rate that is too fast can prevent efficient interaction between this compound and the sorbent bed. Optimize the flow rate to allow for adequate retention and elution. |
| Sorbent Overload | The amount of sample applied may exceed the binding capacity of the SPE sorbent. Consider using a larger sorbent bed or diluting the sample. |
| Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE) Issues | |
| Inefficient Phase Separation (LLE) | Emulsion formation can trap this compound and prevent its transfer into the organic phase. To break emulsions, try adding salt, heating, or centrifugation. |
| Incorrect Solvent Polarity or Volume | The extraction solvent may not have the optimal polarity to efficiently partition this compound from the aqueous matrix. Test different solvents (e.g., methyl tert-butyl ether, ethyl acetate) and optimize the solvent-to-sample volume ratio. |
| Suboptimal pH | The pH of the aqueous sample can influence the charge state of this compound and its solubility in the extraction solvent. Adjust the sample pH to maximize partitioning into the organic phase. |
| Protein Precipitation (PPT) Issues | |
| Incomplete Protein Removal | Insufficient precipitating agent (e.g., acetonitrile, methanol) can lead to incomplete protein removal, trapping this compound in the protein pellet.[3] A solvent-to-sample ratio of 3:1 to 5:1 is generally recommended.[3] |
| Analyte Co-precipitation | This compound may co-precipitate with the proteins. To mitigate this, optimize the precipitation solvent, temperature, and incubation time. |
| Urine Sample Specific Issues | |
| Incomplete Hydrolysis | Aldosterone in urine is often present as a glucuronide conjugate and requires hydrolysis to be efficiently extracted. Both acid and enzymatic hydrolysis can be used, with enzymatic methods potentially reducing analyte degradation. Ensure the hydrolysis step is complete. |
| General Issues | |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which can be misinterpreted as low recovery. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for these effects. |
Frequently Asked Questions (FAQs)
Q1: What are typical recovery rates for this compound with different extraction methods?
Recovery rates can vary depending on the matrix, protocol, and laboratory. However, the following table provides a general comparison:
| Extraction Method | Matrix | Typical Recovery Rate |
| Solid-Phase Extraction (SPE) | Serum/Plasma | 42% to >85% |
| Supported Liquid Extraction (SLE) | Serum/Plasma | >95% |
| Liquid-Liquid Extraction (LLE) | Serum/Plasma | ~90% |
| Protein Precipitation (PPT) | Serum/Plasma | Variable, can be lower |
Note: These values are approximate and should be determined for each specific assay.
Q2: How can I determine if low recovery is due to the extraction process or matrix effects?
To differentiate between extraction inefficiency and matrix effects, you can perform a post-extraction spike experiment. Prepare a blank matrix sample by taking it through the entire extraction and evaporation process. Then, spike the this compound into the reconstitution solvent. If the recovery is good in the post-extraction spike but poor when the spike is added before extraction, the issue likely lies within the extraction procedure itself. If the recovery is poor in the post-extraction spike, matrix effects are likely the cause.
Q3: When should I use enzymatic hydrolysis for urine samples?
Enzymatic hydrolysis using β-glucuronidase is recommended for urine samples to cleave the glucuronide conjugate of aldosterone. This is often a milder alternative to acid hydrolysis, which can sometimes lead to the degradation of the analyte.
Q4: My this compound recovery is inconsistent. What should I check first?
For inconsistent recovery, first review the precision of your liquid handling steps (e.g., pipetting). Ensure thorough mixing at each stage, especially after adding the internal standard and during solvent extraction. For SPE, check for inconsistent flow rates between samples. For LLE, ensure consistent vortexing times and complete phase separation.
Q5: Can the choice of internal standard affect recovery?
While this compound is an excellent internal standard due to its structural similarity to aldosterone, its recovery can still be affected by the issues outlined in the troubleshooting guide. It's crucial to ensure the internal standard is added early in the sample preparation process to accurately reflect the analyte's behavior throughout the extraction.
Experimental Protocols
Below are detailed methodologies for common this compound extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE) from Human Serum/Plasma
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma, add 25 µL of this compound internal standard solution.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) from Human Plasma
-
Sample Preparation:
-
To 250 µL of plasma, add the this compound internal standard.
-
Dilute the sample with water containing the internal standard.
-
-
Extraction:
-
Load the diluted plasma sample onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elute the this compound with methyl tert-butyl ether (MTBE).
-
-
Evaporation and Reconstitution:
-
Evaporate the MTBE eluate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) from Serum or Plasma
-
Precipitation:
-
Spike the serum or plasma sample with the this compound internal standard.
-
Add 3 volumes of cold acetonitrile to 1 volume of the serum/plasma sample (e.g., 600 µL of acetonitrile to 200 µL of serum).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualized Workflows
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).
Supported Liquid Extraction (SLE) Workflow
Caption: Workflow for this compound extraction using Supported Liquid Extraction (SLE).
Protein Precipitation (PPT) Workflow
Caption: Workflow for this compound extraction using Protein Precipitation (PPT).
References
dealing with isobaric interferences in Aldosterone-d4 quantification
Welcome to the technical support center for Aldosterone-d4 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isobaric interferences during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the LC-MS/MS analysis of aldosterone using a deuterated internal standard (this compound).
Issue 1: Inaccurate or Falsely Elevated Aldosterone Concentrations
Question: My aldosterone results appear unexpectedly high, and I suspect an interference with my internal standard, this compound. What could be the cause and how can I troubleshoot this?
Answer:
Falsely elevated aldosterone concentrations can occur due to isobaric interferences, where a compound in the sample has the same nominal mass as your analyte or internal standard and produces a signal at the same mass-to-charge ratio (m/z). A known interference for this compound is the diuretic drug indapamide .[1][2]
-
Review Sample History: Check if the samples originate from patients who may have been treated with indapamide or other medications. This information is crucial for diagnosing the interference.
-
Examine Chromatograms:
-
Look for unusual peak shapes, split peaks, or a broader-than-expected peak for the this compound internal standard.
-
Compare the ion ratio of the quantifier and qualifier transitions for this compound. A significant deviation from the expected ratio in the presence of the interference can be a key indicator.
-
-
Confirm with a Blank Sample: Analyze a blank matrix sample (e.g., steroid-free serum) to ensure no background peaks are present at the retention time of aldosterone or this compound.
-
Chromatographic Separation: The most effective way to resolve isobaric interferences is through chromatographic separation. If you suspect an interference, modifying your liquid chromatography (LC) method is the primary solution.
-
Action: Develop a chromatographic method with sufficient resolution to separate aldosterone and this compound from any co-eluting interfering compounds. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a biphenyl column), or modifying the flow rate.[3]
-
Besides indapamide affecting the internal standard, other compounds can interfere with the aldosterone analyte itself. One such identified compound is α-hydroxytriazolam , a metabolite of the benzodiazepine triazolam.[4] Although less commonly prescribed, it's a potential source of interference to consider in relevant patient populations.[4]
Issue 2: Method Development to Avoid Isobaric Interferences
Question: I am developing a new LC-MS/MS method for aldosterone quantification. How can I proactively avoid issues with isobaric interferences?
Answer:
A robust method development and validation process is key to preventing and identifying potential interferences.
-
Specificity Testing: During method validation, test for potential interferences from structurally related steroids and commonly co-administered drugs.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions (a quantifier and a qualifier) for both aldosterone and this compound. The ratio of these transitions should remain constant across all samples and calibrators. A deviation in this ratio can indicate an interference.
-
Chromatographic Resolution: Aim for baseline separation of aldosterone from other endogenous steroids and known potential interferences. Utilizing different column chemistries can provide alternative selectivity.
-
Sample Preparation: Employ a rigorous sample preparation method, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove a significant portion of the sample matrix and potential interferences before LC-MS/MS analysis.
Experimental Protocols
This section provides a detailed methodology for the quantification of aldosterone by LC-MS/MS, with considerations for mitigating isobaric interferences.
Protocol 1: Aldosterone Quantification in Human Plasma by LC-MS/MS
This protocol is a composite based on several validated methods and is intended as a guide. Method parameters should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Pipette 300 µL of plasma, calibrator, or quality control sample into a clean tube.
-
Add 50 µL of the working internal standard solution (Aldosterone-d7 or -d4 in methanol/water).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto an SLE cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 1.5 mL of methyl tert-butyl ether (MTBE).
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 30:70 methanol:water).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice. A biphenyl column can offer alternative selectivity.
-
Mobile Phase A: Water with 0.2 mM ammonium fluoride.
-
Mobile Phase B: Methanol with 0.2 mM ammonium fluoride.
-
Gradient: A gradient elution from approximately 30% B to 95% B over several minutes to ensure separation of aldosterone from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 50 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used for aldosterone.
-
MRM Transitions: Monitor both a quantifier and a qualifier transition for aldosterone and the internal standard.
Data Presentation
The following tables summarize typical MRM transitions used in aldosterone analysis and provide an example of how to present method validation data.
Table 1: Example MRM Transitions for Aldosterone and Internal Standards
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Aldosterone | ESI- | 359.2 | 331.1 | 189.0 |
| Aldosterone-d7 | ESI- | 366.2 | 338.1 | 194.0 |
| Indapamide | ESI- | 364.0 | 188.9 | - |
Note: The interference from indapamide on this compound occurs because a fragment or isotopologue of indapamide can have an m/z that is isobaric with an this compound transition, especially if the mass resolution of the instrument is not sufficient to differentiate them.
Table 2: Representative Performance Characteristics of an LC-MS/MS Aldosterone Assay
| Parameter | Result |
| Linearity Range | 40 - 3265 pmol/L |
| Lower Limit of Quantification (LLOQ) | ~40 pmol/L |
| Within-Run Precision (%CV) | < 10% |
| Between-Run Precision (%CV) | < 15% |
| Mean Recovery | > 97% |
| Matrix Effects | < 5% |
Data synthesized from multiple sources for illustrative purposes.
Visualizations
The following diagrams illustrate the experimental workflow for aldosterone quantification and a troubleshooting decision tree for dealing with suspected interferences.
Caption: Experimental workflow for aldosterone quantification by LC-MS/MS.
Caption: Decision tree for troubleshooting suspected isobaric interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. Indapamide interference in liquid chromatography-tandem mass spectrometry aldosterone assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray tandem mass spectrometry method for determination of indapamide in serum for single/multiple dose bioequivalence studies of sustained release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Long-Term Stability of Aldosterone-d4 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of Aldosterone-d4 stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution to ensure long-term stability?
A1: To ensure the long-term stability of your this compound stock solution, it is recommended to store it in a freezer at -20°C.[1][2][3][4] It is also crucial to protect the solution from light. For optimal stability, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing and diluting this compound stock solutions?
A2: Commercially available this compound stock solutions are typically provided at a concentration of 100 µg/mL in acetonitrile. For the preparation of working solutions and calibration curves, methanol or a mixture of methanol and water are commonly used. When preparing aqueous solutions, it is recommended to first dissolve the aldosterone in an organic solvent like ethanol and then dilute with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.
Q3: How stable is this compound under different storage conditions?
A3: Stability testing of this compound has demonstrated good stability under various conditions. A study on a 1 µg/mL solution in methanol showed acceptable stability after 24 hours at room temperature, after three freeze-thaw cycles, and for up to 7 days at 4°C and -20°C. The acceptance criteria for this study was a deviation of no more than ±15% from the nominal concentration.
Quantitative Stability Data for this compound in Methanol (1 µg/mL)
| Storage Condition | Duration | Stability Outcome |
| Room Temperature | 24 hours | Acceptable (within ±15% of nominal concentration) |
| Freeze-Thaw Cycles | 3 cycles (-20°C to Room Temp) | Acceptable (within ±15% of nominal concentration) |
| Refrigerated | 7 days at 4°C | Acceptable (within ±15% of nominal concentration) |
| Frozen | 7 days at -20°C | Acceptable (within ±15% of nominal concentration) |
Q4: My this compound internal standard signal is low or inconsistent in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?
A4: A low or inconsistent signal from your this compound internal standard can be due to several factors, including issues with the stock solution, sample preparation, or the LC-MS/MS system itself. Please refer to the detailed troubleshooting guide in the following section.
Troubleshooting Guide: this compound Internal Standard Signal Instability
Unexpected behavior of the internal standard signal is a common issue in LC-MS/MS analysis. This guide will help you diagnose and resolve problems related to your this compound internal standard.
Initial Checks:
-
Verify Solution Integrity: Confirm that the correct this compound stock solution was used and that it has not expired.
-
Review Preparation Protocol: Double-check your notes to ensure that the internal standard was added to all samples, including calibrators and quality controls.
-
Inspect the LC-MS System: Check for leaks, ensure the mobile phase composition and flow rate are correct, and verify the column is properly installed and equilibrated.
Troubleshooting Workflow for Internal Standard Signal Issues
Caption: A logical workflow for troubleshooting this compound internal standard signal instability.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 1 µg/mL stock solution and subsequent working solutions from a commercial 100 µg/mL stock in acetonitrile.
Materials:
-
This compound stock solution (100 µg/mL in acetonitrile)
-
Methanol (LC-MS grade)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Amber glass or polypropylene vials
Procedure:
-
Equilibration: Allow the commercial this compound stock solution to equilibrate to room temperature before opening.
-
Stock Solution Preparation (1 µg/mL):
-
In a clean, amber vial, pipette 990 µL of methanol.
-
Add 10 µL of the 100 µg/mL this compound commercial stock solution.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
This results in a 1 µg/mL stock solution. Store this solution at -20°C.
-
-
Working Solution Preparation:
-
Prepare serial dilutions from the 1 µg/mL stock solution using methanol or a methanol/water mixture to create calibration standards and quality control samples at the desired concentrations.
-
For example, to prepare a 100 ng/mL working solution, add 100 µL of the 1 µg/mL stock solution to 900 µL of the diluent.
-
Protocol for Validating the Stability of an this compound Stock Solution
This protocol provides a framework for conducting a stability study on your in-house prepared this compound stock solution.
Objective: To determine the stability of the this compound stock solution under specified storage conditions over a defined period.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 µg/mL) in the desired solvent (e.g., acetonitrile or methanol).
-
Aliquot the stock solution into multiple vials for testing at different time points and storage conditions.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the freshly prepared stock solution using a validated LC-MS/MS method.
-
This initial analysis will serve as the baseline (100% stability).
-
-
Storage:
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Protect all samples from light.
-
-
Analysis at Subsequent Time Points:
-
At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same LC-MS/MS method as the initial analysis.
-
-
Data Evaluation:
-
Compare the peak area or concentration of the stored samples to the initial (time zero) sample.
-
Calculate the percentage of the initial concentration remaining.
-
The solution is considered stable if the concentration remains within an acceptable range of the initial concentration (e.g., ±10-15%).
-
Stability Study Experimental Workflow
Caption: A step-by-step workflow for conducting a stability study of this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Cross-Validation of LC-MS/MS Methods for Aldosterone Analysis Using Aldosterone-d4
This guide provides a detailed comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of aldosterone in human plasma, both utilizing Aldosterone-d4 as an internal standard. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish or compare analytical methods for this crucial biomarker. While direct cross-validation studies between different LC-MS/MS methods are not abundantly published, this guide synthesizes data from established and validated individual methods to offer a comparative perspective.
The accurate measurement of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance, is vital for the diagnosis and management of conditions like primary aldosteronism.[1][2][3][4] LC-MS/MS has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[5]
This guide will delve into the experimental protocols and performance data of two representative LC-MS/MS methods, herein referred to as Method A and Method B, compiled from various scientific sources.
Quantitative Performance Data
The following table summarizes the key validation parameters for two distinct LC-MS/MS methods for aldosterone quantification.
| Performance Parameter | Method A | Method B |
| Linearity Range | 42–4161 pmol/L | 50–6500 pmol/L |
| Lower Limit of Quantification (LLOQ) | ~60 pM | ~50 pmol/L |
| Precision (CV%) | ≤9.8% | 4.1% to 6.8% |
| Accuracy/Recovery | >97.7% | Not explicitly stated |
| Internal Standard | This compound | Aldosterone-d7 or this compound |
Detailed Experimental Protocols
A side-by-side comparison of the methodologies for two distinct LC-MS/MS approaches is provided below. These protocols are synthesized from various published methods to represent common practices.
| Experimental Step | Method A: Automated Online SPE-LC-MS/MS | Method B: Manual Supported Liquid Extraction (SLE) LC-MS/MS |
| Sample Preparation | Plasma samples are diluted with ZnSO4 to precipitate proteins, followed by centrifugation. An aliquot of the supernatant is then directly injected into the online SPE-LC-MS/MS system. | Plasma samples are pre-treated and the internal standard (this compound) is added. The sample is then loaded onto a Supported Liquid Extraction (SLE) plate. Aldosterone is eluted using an organic solvent like methyl-tert-butyl-ether (MTBE). The eluate is evaporated to dryness and reconstituted in the mobile phase before injection. |
| Chromatography | Column: ACQUITY UPLC BEH C18, 1.7 µm Mobile Phase A: Water/Methanol with 0.01% ammonia Mobile Phase B: Not explicitly stated Gradient: A gradient is used to separate aldosterone from other components. Flow Rate: Not explicitly stated | Column: Reversed-phase C18 column Mobile Phase A: Water with 0.5 mM ammonium fluoride Mobile Phase B: Methanol Gradient: A gradient elution is employed for the separation. Flow Rate: 350 µL/min |
| Mass Spectrometry | Mass Spectrometer: Xevo TQ-S Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for aldosterone. MRM Transitions: Specific precursor-to-product ion transitions for both aldosterone and this compound are monitored. | Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Negative Electrospray Ionization (ESI) MRM Transitions: Multiple Reaction Monitoring (MRM) is used to detect and quantify aldosterone and its deuterated internal standard. |
Visualizing the Workflow and Validation Process
To better understand the experimental process and the logic of cross-validation, the following diagrams are provided.
Caption: General workflow of an LC-MS/MS method for aldosterone analysis.
Caption: Logical flow for the cross-validation and comparison of two analytical methods.
Discussion
Both automated online SPE and manual SLE are effective sample preparation techniques for aldosterone analysis from plasma. The choice between them often depends on the desired sample throughput, with automated online SPE offering higher throughput for large numbers of samples. The chromatographic and mass spectrometric conditions are generally similar, employing reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for sensitive and specific detection.
It is important to note that even with the high specificity of LC-MS/MS, careful method development and validation are crucial to avoid analytical interferences and ensure accurate quantification. When comparing results between different LC-MS/MS methods, it is essential to consider potential biases that may arise from differences in calibration, sample preparation, and instrumentation. As research indicates, LC-MS/MS methods consistently yield lower aldosterone values compared to immunoassays, highlighting the improved specificity of the former.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aldosterone Quantification: LC-MS/MS with Aldosterone-d4 vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of aldosterone, a key regulator of blood pressure and electrolyte balance, is critical for a wide range of research and clinical applications. While traditional immunoassays have been widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards like Aldosterone-d4 has emerged as a more specific and reliable method. This guide provides an objective comparison of these methodologies, supported by a synthesis of performance data from various studies and a detailed experimental protocol for the LC-MS/MS approach.
Performance Comparison: LC-MS/MS vs. Immunoassay
LC-MS/MS methods for aldosterone quantification consistently demonstrate superior analytical performance compared to immunoassays. The primary advantage of LC-MS/MS is its high specificity, which minimizes the cross-reactivity with other structurally similar steroids that can affect immunoassay results, leading to a positive bias and less accurate measurements, especially at lower concentrations.[1][2] Studies consistently report that aldosterone concentrations measured by immunoassay are significantly higher than those measured by LC-MS/MS.[1][3][4]
The use of a deuterated internal standard such as this compound in LC-MS/MS methods is crucial for achieving high precision and accuracy. The internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for reliable correction and highly reproducible quantification.
Table 1: Inter-Laboratory Performance Summary of Aldosterone Quantification by LC-MS/MS using a Deuterated Internal Standard (e.g., this compound).
| Parameter | Reported Performance Range | Source |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL | |
| Linearity Range | 1 - 5000 pg/mL | |
| Inter-Assay Precision (%CV) | 2.2% - 15% | |
| Intra-Assay Precision (%CV) | < 8% | |
| Accuracy / Recovery | 85.1% - 115% |
Note: Performance characteristics can vary based on the specific instrumentation, sample matrix, and protocol used.
Table 2: General Comparison of Aldosterone Quantification Methods.
| Feature | LC-MS/MS with this compound | Immunoassay (e.g., CLIA, RIA) |
| Specificity | High; distinguishes aldosterone from metabolites and other steroids. | Variable; prone to cross-reactivity with other steroids, leading to falsely elevated results. |
| Sensitivity (LLOQ) | Excellent; typically in the low pg/mL range. | Generally less sensitive than LC-MS/MS. |
| Accuracy | High; considered the "gold standard" due to direct measurement of the molecule. | Often shows a positive bias compared to LC-MS/MS. |
| Precision (%CV) | Typically low, with inter-assay CVs often below 15%. | Can be higher and more variable. |
| Throughput | Can be high with modern automated systems. | Generally high. |
| Cost & Complexity | Higher initial instrument cost and requires specialized expertise. | Lower instrument cost and simpler operation. |
Experimental Workflow & Signaling Pathways
The general workflow for aldosterone quantification by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is integral to this process.
Caption: General experimental workflow for aldosterone quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol represents a synthesized methodology for the quantification of aldosterone in human serum or plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Aldosterone certified reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE)
-
Ammonium fluoride
-
Human serum/plasma (and charcoal-stripped serum for calibration standards)
2. Standard and Quality Control (QC) Preparation:
-
Prepare stock solutions of aldosterone and this compound in methanol (e.g., 1 µg/mL) and store at -20°C.
-
Prepare a series of working standard solutions by serially diluting the aldosterone stock solution.
-
Prepare calibration standards by spiking the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum or a buffer like PBS) to achieve a concentration range of approximately 5 pg/mL to 1000 pg/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation:
-
To 100 µL of serum/plasma sample, calibrator, or QC, add a fixed amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Alternatively, for cleaner samples, add a water-immiscible organic solvent like MTBE. Vortex to mix and centrifuge to separate the layers.
-
Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 70:30 water/methanol with 0.10 mM ammonium fluoride).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using water and methanol, both containing a modifier like ammonium fluoride to enhance ionization.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for standard HPLC).
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), can be operated in positive or negative mode. Positive mode is common.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (Positive Mode):
-
Aldosterone: Quantifier m/z 361.2 → 315.2; Qualifier m/z 361.2 → 97.2.
-
This compound: Quantifier m/z 365.4 → 319.1.
-
-
5. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both aldosterone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
Determine the concentration of aldosterone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
For researchers, scientists, and drug development professionals requiring high accuracy and specificity in aldosterone quantification, the LC-MS/MS method with this compound as an internal standard is unequivocally the superior choice over traditional immunoassays. While immunoassays may suffice for general screening, the enhanced analytical performance of LC-MS/MS provides more reliable and reproducible data, which is essential for definitive diagnostic testing, clinical research, and the development of new therapeutics. The adoption of LC-MS/MS-specific reference intervals and diagnostic cut-offs is crucial when transitioning from immunoassay-based measurements.
References
- 1. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Comparison of plasma aldosterone measured by chemiluminescence immunoassay and liquid chromatography-tandem mass spectrometry in screening test for primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone LC-MS/MS Assay-Specific Threshold Values in Screening and Confirmatory Testing for Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Immunoassay and LC-MS/MS for Aldosterone Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of aldosterone is critical for a range of applications, from clinical diagnostics to endocrinology research. The two most prevalent methods for quantifying this steroid hormone are immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The landscape of aldosterone measurement has been significantly shaped by the increasing adoption of LC-MS/MS, a method generally considered the gold standard due to its superior specificity and accuracy.[1][2][3] Immunoassays, while historically significant and widely used, are susceptible to interferences that can impact result accuracy.[2][4] This comparison will delve into the quantitative differences, experimental workflows, and practical considerations of each method.
Quantitative Data Presentation
A consistent finding across multiple studies is that immunoassays tend to report higher aldosterone concentrations than LC-MS/MS. This discrepancy is largely attributed to the cross-reactivity of antibodies used in immunoassays with other structurally similar steroids. The table below summarizes key quantitative comparisons from various studies.
| Performance Metric | Immunoassay | LC-MS/MS with Aldosterone-d4 | Key Findings & References |
| Bias | Higher values reported | Lower, more specific values | Immunoassay results can be 27.8% to 59% higher than LC-MS/MS. One study noted a 35% negative bias for LC-MS/MS compared to an immunoassay. |
| Correlation | Good correlation with LC-MS/MS | Reference method | Correlation coefficients (r) between the two methods are generally high, often above 0.85, indicating a systematic bias rather than random error. |
| Diagnostic Accuracy | Potentially lower specificity | Higher specificity | While some studies find no clinically relevant differences in diagnostic accuracy for primary aldosteronism screening, others report that immunoassay can lead to false positives and negatives. |
| Linearity Range | Up to ~1700 pg/mL (example) | ~10 - 5000 pg/mL (example) | LC-MS/MS generally offers a wider dynamic range suitable for various physiological and pathological states. |
| Lower Limit of Quantification (LLOQ) | ~22 pg/mL (example) | As low as 1-10 pg/mL | LC-MS/MS methods, particularly with micro-flow technology, can achieve very low LLOQs, enabling measurement in low-volume samples. |
Experimental Protocols
The methodologies for immunoassay and LC-MS/MS differ fundamentally in their principles of detection and sample preparation.
Immunoassay Protocol (Competitive ELISA Example)
Immunoassays for aldosterone typically operate on the principle of competitive binding. In this setup, aldosterone in the sample competes with a labeled aldosterone tracer for a limited number of binding sites on a specific monoclonal anti-aldosterone antibody. The amount of tracer bound is inversely proportional to the concentration of aldosterone in the sample.
Key Steps:
-
Sample Preparation: Serum or plasma samples are typically used directly without extensive extraction.
-
Assay Reaction:
-
Patient samples, controls, and calibrators are pipetted into microplate wells coated with the anti-aldosterone antibody.
-
An aldosterone-biotin conjugate (biotin reagent) is added to all wells.
-
The plate is incubated to allow for competitive binding.
-
An enzyme-labeled streptavidin (tracer reagent) is added, which binds to the captured biotinylated aldosterone.
-
-
Washing: Unbound reagents are removed by washing the wells.
-
Signal Generation: A substrate solution is added, which reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Detection: The intensity of the signal is measured using a microplate reader.
-
Quantification: A standard curve is generated from the calibrators, and the aldosterone concentration in the patient samples is interpolated from this curve.
LC-MS/MS Protocol with this compound
LC-MS/MS offers high analytical specificity by separating aldosterone from other sample components based on its physicochemical properties, followed by detection based on its unique mass-to-charge ratio. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and injection.
Key Steps:
-
Sample Preparation:
-
An internal standard (this compound) is added to the plasma or serum sample.
-
Proteins are precipitated, often using acetonitrile or zinc sulfate.
-
Aldosterone and the internal standard are extracted from the supernatant using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MtBE) or solid-phase extraction (SPE).
-
The extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
The reconstituted sample is injected into an LC system.
-
A reversed-phase column (e.g., C8 or C18) is used to separate aldosterone from other molecules in the extract. A gradient elution with solvents like methanol and water is typically employed.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Aldosterone and this compound are ionized, typically using electrospray ionization (ESI) in negative mode.
-
Specific precursor ions for both aldosterone and the internal standard are selected in the first quadrupole.
-
These precursor ions are fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Multiple Reaction Monitoring - MRM).
-
-
Quantification: The concentration of aldosterone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone and a fixed concentration of the internal standard.
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for both immunoassay and LC-MS/MS methods for aldosterone quantification.
Caption: Workflow for a competitive immunoassay.
References
- 1. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening [e-enm.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. monobind.com [monobind.com]
Aldosterone-d4: A Comparative Guide for Bioanalytical Validation in Biological Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aldosterone, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides a comprehensive comparison of Aldosterone-d4's performance against other commonly used deuterated analogs, supported by experimental data from published literature.
Performance Comparison of Deuterated Aldosterone Internal Standards
The validation of bioanalytical methods for aldosterone quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on a stable, reliable internal standard to correct for variability in sample preparation and instrument response. Deuterated analogs of aldosterone, such as this compound and Aldosterone-d7, are the preferred choice. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing these internal standards across different biological matrices, based on established validation parameters outlined by regulatory agencies like the European Medicines Agency (EMA).[1][2]
Table 1: Method Validation Parameters for Aldosterone Analysis using this compound as an Internal Standard
| Biological Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Feline Serum | 5 pg/mL - 1 ng/mL | 5 pg/mL | <15% | <15% | Not explicitly stated | [1] |
| Human Plasma | 20 - 2000 pg/mL | 10 pg/mL | <2.75% | <3.97% | 100.07% - 102.05% | [3] |
Table 2: Method Validation Parameters for Aldosterone Analysis using Aldosterone-d7 as an Internal Standard
| Biological Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Human Plasma | 69.4 - 5548.0 pmol/L | 69.4 pmol/L | <9.5% | <9.5% | 91.4% - 94.5% | [4] |
| Human Plasma | up to 3265 pmol/L | ~40 pmol/L | <10% (near LOQ <14.7%) | <10% (near LOQ <14.7%) | >97.7% | |
| Human Plasma | 0.04 - 2.77 nmol/L | 0.04 nmol/L | Not explicitly stated | 2.8% - 5.1% | ~103% | |
| Human Urine | up to 138.50 nmol/L | 6.65 nmol/L | Not explicitly stated | 4.5% - 8.6% (15.4% at low concentration) | Not explicitly stated, but matrix effects were minimal |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published studies.
Sample Preparation: Supported Liquid Extraction (SLE) for Human Plasma
-
Sample Dilution: Dilute plasma samples with water containing Aldosterone-d7 as the internal standard.
-
Extraction: Load the diluted samples onto a supported liquid extraction (SLE) cartridge.
-
Elution: Elute the analyte and internal standard with methyl-tert-butyl-ether (MTBE).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Human Plasma
-
Internal Standard Addition: Add 15 µL of a 10 ng/mL solution of this compound to 200 µL of plasma.
-
Precipitation: Add 200 µL of a 0.1 M zinc sulfate solution in methanol (v/v, 5:5) and 450 µL of 0.05% phosphoric acid.
-
Vortex and Centrifuge: Vortex the sample for 90 seconds and then centrifuge at 18,000 g for 10 minutes.
-
Solid Phase Extraction (SPE): Activate an Oasis MAX SPE column with 200 µL of methanol and pure water, respectively. Load 625 µL of the supernatant onto the column for further purification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and methanol, often with additives like ammonium fluoride to enhance ionization.
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The instrument is tuned to detect specific precursor-to-product ion transitions for both aldosterone and the deuterated internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams are provided.
References
- 1. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Developing an ultra‐performance liquid chromatography‐tandem mass spectrometry for detecting aldosterone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Benchmark: A Comparative Guide to Aldosterone-d4's Precision and Accuracy in Clinical Research Assays
For researchers, scientists, and drug development professionals navigating the exacting landscape of clinical bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity. In the quantification of aldosterone, a key steroid hormone, the use of a stable isotope-labeled internal standard is paramount. This guide provides an objective comparison of Aldosterone-d4 against other alternatives, primarily focusing on its performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, supported by experimental data and detailed methodologies.
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, provide superior assay performance in quantitative bioanalysis. They are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing a more accurate correction for variations during the analytical process.
This compound: The Internal Standard of Choice
While several deuterated versions of aldosterone are available, including Aldosterone-d7 and -d8, this compound has emerged as a preferred internal standard. The key advantage of this compound lies in the strategic placement of the deuterium labels on stable positions within the molecule. This minimizes the risk of deuterium-hydrogen exchange, a phenomenon that can occur with other deuterated standards, particularly in certain sample matrices or under specific pH conditions. Loss of deuterium from an internal standard can compromise the accuracy of the assay by generating the unlabeled analyte, leading to an overestimation of the true concentration.
A technical comparison has highlighted that this compound exhibits a cleaner mass spectrum with higher isotopic purity compared to Aldosterone-d7.[1] This improved purity and stability make this compound a more reliable and robust choice for ensuring the accuracy and precision of aldosterone quantification in clinical research.[1]
Performance Comparison: LC-MS/MS vs. Immunoassay
LC-MS/MS methods utilizing a deuterated internal standard like this compound consistently demonstrate superior accuracy and specificity compared to traditional immunoassays. Immunoassays are prone to cross-reactivity with other structurally similar steroids, which can lead to an overestimation of aldosterone concentrations.[2] Studies have shown that aldosterone measurements by LC-MS/MS are substantially lower than those obtained by immunoassay, highlighting the need for method-specific reference intervals and diagnostic cutoffs.[2][3]
Quantitative Performance Data
The following tables summarize the accuracy and precision of LC-MS/MS assays for aldosterone utilizing this compound and other deuterated internal standards, compiled from various validation studies.
Table 1: Performance Characteristics of LC-MS/MS Assays Using this compound
| Parameter | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Bias (%) | Reference |
| Precision | 6 individual serum samples | < 8% (Intra-day) | < 8% (Inter-day) | Not Evaluated | |
| Accuracy & Precision | Low, Mid, High QCs | ≤9.8% | ≤9.8% | Mean Accuracy 99% |
Table 2: Performance Characteristics of LC-MS/MS Assays Using Other Deuterated Aldosterone Standards (e.g., Aldosterone-d7)
| Parameter | QC Level | Intra-Assay Precision (%CV) | Inter-Assay/Total Precision (%CV) | Accuracy/Bias (%) | Reference |
| Precision | 60.0 pmol/L | 4.0% | - | - | |
| Precision | 637 pmol/L | 2.6% | - | - | |
| Total Precision | 45.4 pmol/L | - | 7.0% | - | |
| Total Precision | 1080 pmol/L | - | 4.8% | - | |
| Imprecision & Bias | Low, Mid, High QCs | <10% | <10% | <10% | |
| Precision | ≥120 pmol/l | - | ≤5% | Mean Accuracy 98.5% | |
| Precision | LOQ (50 pmol/l) | - | 10% | Mean Accuracy 98.5% |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of aldosterone in human serum/plasma using this compound as the internal standard, based on common methodologies described in the literature.
Experimental Workflow for Aldosterone Quantification using LC-MS/MS and this compound
Detailed Methodology:
-
Sample Preparation:
-
To a 100-500 µL aliquot of serum or plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation (optional): Add a precipitating agent like acetonitrile or zinc sulfate, vortex, and centrifuge to pellet proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE), vortex to extract aldosterone and the internal standard, and separate the organic layer.
-
Supported Liquid Extraction (SLE): Load the sample onto an SLE plate/cartridge and elute with an organic solvent.
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both aldosterone and this compound are monitored.
-
-
Signaling Pathway and Logical Relationship Diagram
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship of how this compound corrects for analytical variability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Establishing Linearity and Lower Limit of Quantification (LLOQ) for Aldosterone using Aldosterone-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalysis, the accurate quantification of aldosterone is critical. This guide provides a comparative overview of establishing linearity and the Lower Limit of Quantification (LLOQ) for aldosterone analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Aldosterone-d4 as a stable isotope-labeled internal standard. The data presented is compiled from various validated methods to offer a comprehensive performance benchmark.
Comparative Performance Data
The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response. The following table summarizes the performance characteristics of several LC-MS/MS methods utilizing deuterated aldosterone internal standards.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | This compound | This compound | Aldosterone-d7 | Aldosterone-d7 |
| Linearity Range | 1 - 2,500 pg/mL[1] | 5 - 1,000 pg/mL[2][3] | 20 - 1,200 pg/mL | 69.4 - 5548.0 pmol/L (approx. 25 - 2000 pg/mL)[4] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.98[2] | ≥ 0.992 | > 0.994 |
| LLOQ | 1 pg/mL | 5 pg/mL | 20 pg/mL | 69.4 pmol/L (approx. 25 pg/mL) |
| Matrix | Human Serum | Feline Serum | Human Serum and Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Supported Liquid Extraction | Online Solid Phase Extraction |
Experimental Workflow for Linearity and LLOQ Establishment
The following diagram outlines a typical workflow for determining the linearity and LLOQ of an LC-MS/MS method for aldosterone quantification using this compound.
Detailed Experimental Protocols
A robust and reproducible method is fundamental for accurate bioanalysis. Below is a generalized protocol based on common practices for establishing linearity and LLOQ for aldosterone using this compound.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions : Prepare primary stock solutions of aldosterone and this compound in methanol or acetonitrile at a concentration of 1 µg/mL. These should be stored at -20°C.
-
Working Solutions : Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent mixture (e.g., methanol/water).
-
Calibration Curve Standards : A calibration curve is typically prepared by spiking known concentrations of aldosterone into a surrogate matrix, such as double charcoal-stripped serum, to create a series of standards. A common range for the calibration curve is from 1 to 2,500 pg/mL.
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the surrogate matrix. An additional QC at the projected LLOQ is also prepared to evaluate the lower end of the assay's performance.
Sample Preparation
A crucial step to remove interferences and concentrate the analyte.
-
Internal Standard Spiking : An aliquot of the this compound internal standard working solution is added to all calibration standards, QC samples, and unknown samples.
-
Protein Precipitation (PPT) : A simple and common method. Acetonitrile is added to the sample (e.g., in a 3:1 ratio) to precipitate proteins. After vortexing and centrifugation, the supernatant is collected.
-
Supported Liquid Extraction (SLE) : This technique offers cleaner extracts than PPT. The sample is diluted and loaded onto an SLE cartridge. After a brief waiting period for the aqueous sample to be absorbed, the analytes are eluted with an immiscible organic solvent like methyl-tert-butyl-ether (MTBE).
-
Evaporation and Reconstitution : The collected supernatant or eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) : Chromatographic separation is typically achieved on a C18 column. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium fluoride) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometry (MS/MS) : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for aldosterone and this compound are monitored.
-
Aldosterone MRM transitions : Common transitions include m/z 361.2 → 315.2 (quantifier) and m/z 361.2 → 97.2 (qualifier).
-
This compound MRM transitions : A common transition is m/z 365.4 → 319.1.
-
Data Analysis and Acceptance Criteria
-
Linearity : A calibration curve is generated by plotting the peak area ratio of aldosterone to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (commonly 1/x or 1/x²) is applied. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
-
Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The acceptance criteria for the LLOQ are generally an accuracy within 80-120% of the nominal value and a precision (Relative Standard Deviation, RSD) of ≤ 20%. This is typically determined by analyzing at least five replicates of the LLOQ sample.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of aldosterone in biological matrices. The presented data and protocols demonstrate that low pg/mL LLOQs and excellent linearity can be consistently achieved. The choice of sample preparation technique and LC-MS/MS conditions can be tailored to meet the specific sensitivity and throughput requirements of the study. This guide serves as a valuable resource for researchers in the development and validation of bioanalytical methods for aldosterone.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of Aldosterone-d4 in proficiency testing programs
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In the quantification of aldosterone, a key steroid hormone, the choice of internal standard is critical for robust and reproducible results, particularly within the context of proficiency testing programs. This guide provides an objective comparison of the performance of Aldosterone-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with a look at alternative standards, supported by experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. For aldosterone, several deuterated and other internal standards have been utilized. The following tables summarize the performance characteristics of this compound and compare it with other commonly used internal standards based on data from various validated LC-MS/MS methods.
Table 1: Performance Characteristics of this compound in LC-MS/MS Assays
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range | 20–2000 pg/mL | 1-2500 pg/mL[1] | 42–4161 pmol/L |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 1 pg/mL[1] | 42 pmol/L |
| Intra-assay Precision (%CV) | 4.0% at 60.0 pmol/L, 2.6% at 637 pmol/L | <8% | ≤9.8% |
| Inter-assay Precision (%CV) | 2.20–3.97% | <8%[1] | ≤9.8% |
| Accuracy/Recovery | 100.07–102.05% | Not evaluated due to lack of certified sample[1] | Mean accuracy of 99% for dilution |
| Matrix Effect | Not specified | No significant difference in peak area | Mean 1.10 (RSD 5.9%) |
Table 2: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Key Advantages | Key Disadvantages |
| This compound | Good co-elution with aldosterone. Cleaner mass spectrum compared to higher-deuterated analogs.[2] | Potential for minor chromatographic shift relative to the unlabeled analyte. |
| Aldosterone-d7/d8 | Commercially available. | Can have a more complex mass spectrum with multiple isotopomers, potentially reducing the intensity of the desired ion. May exhibit greater chromatographic shift from the native analyte. |
| Flumethasone | Non-deuterated, avoiding potential isotopic interference. | As a structural analog, it may not perfectly mimic the extraction and ionization behavior of aldosterone, potentially leading to less accurate correction for matrix effects. |
| ¹³C-labeled Aldosterone | Considered the "gold standard" as it has virtually identical chemical and physical properties to the analyte, ensuring co-elution and minimizing isotopic effects. | Generally more expensive and less readily available than deuterated standards. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the quantification of aldosterone using this compound as an internal standard.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Aliquoting: 100 µL of plasma or serum is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: A working solution of this compound is added to each sample.
-
Protein Precipitation: Acetonitrile is added to precipitate proteins.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is loaded onto an SLE cartridge. The analytes are eluted with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of water and methanol, both containing a modifier like ammonium fluoride or formic acid to improve ionization.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both aldosterone and this compound. For example:
-
Aldosterone: m/z 361.2 → 315.2
-
This compound: m/z 365.4 → 319.1
-
Visualizing the Workflow
Diagrams can clarify complex processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logic behind using an internal standard.
Caption: A typical experimental workflow for aldosterone quantification using LC-MS/MS.
Caption: The logical relationship of using an internal standard to correct for analytical variability.
References
comparative analysis of different sample extraction techniques for Aldosterone-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Aldosterone-d4, the choice of sample extraction technique is a critical determinant of assay performance. This guide provides an objective comparison of four commonly employed methods: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each technique is evaluated based on key parameters including recovery rate, matrix effects, limit of quantification (LOQ), and processing time, with supporting experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for each extraction technique, facilitating a direct comparison to aid in method selection.
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 86.3% - 114%[1] | >97.7%[2][3] | High (specific data not available) | High (analyte dependent) |
| Matrix Effect | Mean: 1.10 (RSD 5.9%) Net (with IS): 1.00 (RSD 7.7%) | <4%[2] | Low to Moderate | High potential for ion suppression |
| Limit of Quantification (LOQ) | 42 pmol/L | ~40 pmol/L | 10 pmol/L | Higher compared to other methods |
| Processing Time | Moderate to High | Low to Moderate | Moderate | Low |
| Selectivity | High | High | Moderate to High | Low |
| Automation Potential | High | High | Moderate | High |
Note: The data presented is a synthesis from multiple studies and may vary based on the specific protocol, instrumentation, and sample matrix. Aldosterone is used as a surrogate for this compound where specific data was not available.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each extraction technique.
References
- 1. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a method using supported liquid extraction for aldosterone determination in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aldosterone-d4: A Guide for Laboratory Professionals
The proper disposal of Aldosterone-d4, a deuterated form of the steroid hormone Aldosterone, is critical for maintaining laboratory safety and environmental compliance. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under the Globally Harmonised System (GHS), others classify it as hazardous under OSHA 29 CFR 1910.1200.[1] Given this discrepancy and the fact that some steroids may exhibit carcinogenic and teratogenic properties, it is imperative to handle and dispose of this compound with caution.
This guide provides essential safety and logistical information for the proper disposal of this compound, in line with recommendations from safety data sheets.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all national and local regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.
Step-by-Step Disposal Protocol:
-
Container Management:
-
Keep this compound in its original container.
-
Do not mix with other waste materials.
-
Ensure containers are securely sealed when not in use.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Waste Collection:
-
For unused or waste product, consult with a licensed professional waste disposal service.
-
Disposal options may include burial in a landfill specifically licensed for chemical and pharmaceutical waste or incineration in a licensed facility, potentially after mixing with a suitable combustible material.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust. If necessary, dampen the material with water before sweeping.
-
Wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.
-
Sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal. If using a vacuum, it must be fitted with a HEPA filter.
-
Prevent the spilled material from entering drains or waterways.
-
After removing the substance, clean the affected area thoroughly.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including during disposal procedures. This includes lab coats, gloves, and eye protection. In case of dust, a respirator is necessary.
-
Wash hands thoroughly after handling the substance.
-
Contaminated clothing should be removed and laundered separately before reuse.
-
Quantitative Disposal Data
| Parameter | Value | Source |
| Concentration Limits for Disposal | Not specified in reviewed SDS. Consult local regulations. | N/A |
| Reportable Quantities | Not specified in reviewed SDS. Consult local regulations. | N/A |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion here.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Aldosterone-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Aldosterone-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a deuterated form of the potent steroid hormone Aldosterone, requires careful handling due to its biological activity. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as the parent compound. Aldosterone is considered a hazardous substance, and its handling requires stringent safety protocols to prevent exposure.[1]
Personal Protective Equipment (PPE)
The primary route of exposure to potent compounds in a laboratory setting is through inhalation, ingestion, and skin absorption.[2] Therefore, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.[3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[3] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.[3] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Containment Setup: Prepare the designated handling area, which should ideally be a containment device such as a fume hood, glove box, or an isolator.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
2. Handling and Experimentation:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques. Keep containers covered as much as possible.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Always wash hands with soap and water after handling.
4. Storage:
-
Store this compound in a tightly closed container, protected from light, and refrigerated as recommended.
5. Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
